molecular formula C6H10O2 B1322014 1-Ethylcyclopropane-1-carboxylic acid CAS No. 150864-95-2

1-Ethylcyclopropane-1-carboxylic acid

Cat. No.: B1322014
CAS No.: 150864-95-2
M. Wt: 114.14 g/mol
InChI Key: POZHVHBTFKOUEN-UHFFFAOYSA-N
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Description

1-Ethylcyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Ethylcyclopropane-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Ethylcyclopropane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethylcyclopropane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-6(3-4-6)5(7)8/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZHVHBTFKOUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620839
Record name 1-Ethylcyclopropane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150864-95-2
Record name 1-Ethylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethylcyclopropane-1-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethylcyclopropane-1-carboxylic acid (CAS: 150864-95-2)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development interested in the properties, synthesis, and applications of 1-Ethylcyclopropane-1-carboxylic acid.

Introduction

1-Ethylcyclopropane-1-carboxylic acid is a substituted cyclopropane derivative that has emerged as a valuable building block in medicinal chemistry. The cyclopropane ring, a three-membered carbocycle, imparts unique conformational rigidity and electronic properties to molecules.[1] These characteristics are increasingly exploited in drug design to enhance potency, improve metabolic stability, and fine-tune pharmacokinetic profiles.[1] This guide will provide a detailed overview of the physicochemical properties, a plausible synthetic route, and the known applications of 1-Ethylcyclopropane-1-carboxylic acid, with a focus on its utility in the synthesis of therapeutic agents.

Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. The key properties of 1-Ethylcyclopropane-1-carboxylic acid are summarized in the table below.

PropertyValueSource
CAS Number 150864-95-2PubChem[2]
Molecular Formula C₆H₁₀O₂PubChem[2]
Molecular Weight 114.14 g/mol PubChem[2]
IUPAC Name 1-ethylcyclopropane-1-carboxylic acidPubChem[2]
SMILES CCC1(CC1)C(=O)OPubChem[2]
InChI InChI=1S/C6H10O2/c1-2-6(3-4-6)5(7)8/h2-4H2,1H3,(H,7,8)PubChem[2]
XlogP (predicted) 1.0PubChemLite[3]
Monoisotopic Mass 114.06808 DaPubChemLite[3]

Proposed Synthesis of 1-Ethylcyclopropane-1-carboxylic acid

A proposed two-step synthesis is outlined below:

Step 1: Synthesis of Diethyl 1-ethyl-1,1-cyclopropanedicarboxylate

The first step involves the reaction of diethyl ethylmalonate with a 1,2-dihalogenated ethane, such as 1,2-dibromoethane, in the presence of a strong base. The base deprotonates the α-carbon of the malonic ester, creating a nucleophile that subsequently undergoes a double alkylation with the dihaloalkane to form the cyclopropane ring.

Experimental Protocol: Synthesis of Diethyl 1-ethyl-1,1-cyclopropanedicarboxylate

  • To a stirred solution of a strong, non-nucleophilic base such as sodium hydride (2.2 equivalents) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), add diethyl ethylmalonate (1.0 equivalent) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the enolate.

  • Cool the reaction mixture back to 0 °C and add 1,2-dibromoethane (1.1 equivalents) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield diethyl 1-ethyl-1,1-cyclopropanedicarboxylate.

Step 2: Hydrolysis and Decarboxylation to 1-Ethylcyclopropane-1-carboxylic acid

The resulting diethyl 1-ethyl-1,1-cyclopropanedicarboxylate is then subjected to hydrolysis and decarboxylation to yield the final product. This is typically achieved by heating the diester in the presence of a strong acid or base.

Experimental Protocol: Synthesis of 1-Ethylcyclopropane-1-carboxylic acid

  • To a solution of diethyl 1-ethyl-1,1-cyclopropanedicarboxylate (1.0 equivalent) in a suitable solvent such as ethanol or dioxane, add an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide (3.0 equivalents).

  • Heat the reaction mixture to reflux for 4-8 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully acidify with a concentrated acid, such as hydrochloric acid, to a pH of approximately 1-2. This will protonate the carboxylate and initiate decarboxylation upon heating.

  • Gently heat the acidified mixture to around 50-70 °C to facilitate the decarboxylation, which is evidenced by the evolution of carbon dioxide.

  • After the gas evolution ceases, cool the mixture to room temperature.

  • Extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Ethylcyclopropane-1-carboxylic acid.

  • Further purification can be achieved by vacuum distillation or recrystallization.

Synthesis_of_1_Ethylcyclopropane_1_carboxylic_acid cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis & Decarboxylation Diethyl_ethylmalonate Diethyl ethylmalonate enolate enolate Diethyl_ethylmalonate->enolate Base Strong Base (e.g., NaH) Base->enolate + 1,2-Dibromoethane 1,2-Dibromoethane Diethyl_1_ethyl_1_1_cyclopropanedicarboxylate Diethyl 1-ethyl-1,1-cyclopropanedicarboxylate Diethyl_1_ethyl_1_1_cyclopropanedicarboxylate_2 Diethyl 1-ethyl-1,1-cyclopropanedicarboxylate enolate->Diethyl_1_ethyl_1_1_cyclopropanedicarboxylate + 1,2-Dibromoethane dicarboxylic_acid dicarboxylic_acid Diethyl_1_ethyl_1_1_cyclopropanedicarboxylate_2->dicarboxylic_acid Hydrolysis Hydrolysis 1. NaOH, H₂O, Δ 2. H₃O⁺ Decarboxylation Δ (-CO₂) Final_Product 1-Ethylcyclopropane-1-carboxylic acid dicarboxylic_acid->Final_Product Decarboxylation

Caption: Proposed two-step synthesis of 1-Ethylcyclopropane-1-carboxylic acid.

Applications in Drug Discovery and Development

1-Ethylcyclopropane-1-carboxylic acid serves as a key intermediate in the synthesis of complex, biologically active molecules. Its rigid cyclopropane core allows for precise positioning of substituents in three-dimensional space, which can be crucial for optimal interaction with biological targets.

Role as a Building Block in the Synthesis of RIP1 Kinase Inhibitors

A notable application of 1-Ethylcyclopropane-1-carboxylic acid is in the synthesis of inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase.[4][5] RIP1 kinase is a key mediator of necroptosis, a form of programmed cell death, and is implicated in various inflammatory diseases. A patent for RIP1 inhibitors describes the use of 1-Ethylcyclopropane-1-carboxylic acid as a reagent in the preparation of these therapeutic agents.[4][5]

RIP1_Inhibitor_Synthesis 1-Ethylcyclopropane-1-carboxylic_acid 1-Ethylcyclopropane-1-carboxylic acid (CAS: 150864-95-2) acyl_chloride acyl_chloride 1-Ethylcyclopropane-1-carboxylic_acid->acyl_chloride Coupling_Reagents Coupling Reagents (e.g., oxalyl chloride) Coupling_Reagents->acyl_chloride + Amine_Intermediate Amine Intermediate RIP1_Inhibitor RIP1 Kinase Inhibitor acyl_chloride->RIP1_Inhibitor + Amine Intermediate

Caption: Role of 1-Ethylcyclopropane-1-carboxylic acid in RIP1 inhibitor synthesis.

Application in the Development of p53 Function Restorers

Another significant application is in the synthesis of compounds designed to restore the function of mutant p53, a tumor suppressor protein that is inactivated in many cancers.[6] A patent application details the use of 1-Ethylcyclopropane-1-carboxylic acid in the synthesis of molecules that can potentially reactivate mutant p53, highlighting its importance in oncology research.[6]

Potential Antimicrobial Activity

While recent research is focused on its role as a synthetic intermediate, older literature suggests that alkyl-substituted cyclopropane carboxylic acids may possess intrinsic biological activity. A 1967 study in "Farmakol Toksikol" investigated the germistatic activity of this class of compounds against a range of bacteria and fungi.[7] This suggests a potential, albeit less explored, application of 1-Ethylcyclopropane-1-carboxylic acid and its derivatives as antimicrobial agents. Further research would be necessary to validate and characterize this activity.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Ethylcyclopropane-1-carboxylic acid is classified as a substance that causes severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood.

Conclusion

1-Ethylcyclopropane-1-carboxylic acid (CAS: 150864-95-2) is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique structural features, conferred by the cyclopropane ring, make it an attractive component in the design of novel therapeutic agents. As demonstrated by its use in the synthesis of RIP1 kinase inhibitors and potential p53 function restorers, this compound holds significant promise for the development of new drugs targeting a range of diseases. While its synthesis is not yet widely documented in peer-reviewed literature, established chemical principles allow for the design of a robust synthetic route. The potential for intrinsic antimicrobial activity adds another dimension to the possible applications of this and related compounds, warranting further investigation. As the demand for novel chemical scaffolds in drug discovery continues to grow, the importance of specialized building blocks like 1-Ethylcyclopropane-1-carboxylic acid is set to increase.

References

  • CP Lab Safety. 1?ethylcyclopropane?1?carboxylic acid, min 97%, 1 gram. [Link]

  • Google Patents. US20210284598A1 - RIP1 Inhibitors.
  • Bioactive Compounds in Health and Disease. New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [Link]

  • ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

  • ResearchGate. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade. [Link]

  • PubChem. 1-Ethylcyclopropane-1-carboxylic acid. [Link]

  • PubChemLite. 150864-95-2 (C6H10O2). [Link]

  • PubMed. [Germistatic activity of alkyl-substituted cyclopropane carboxylic acids]. [Link]

  • Organic Syntheses. Cyclopropanecarboxylic acid. [Link]

  • YouTube. Synthesis of Cyclopropanecarboxylic Acid. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Google Patents. WO2021231474A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION.
  • RSC Publishing. The first electrocatalytic stereoselective multicomponent synthesis of cyclopropanecarboxylic acid derivatives. [Link]

  • PubChemLite. C6H10O2 - Explore. [Link]

  • PubChemLite. C6H10O2S - Explore. [Link]

  • PubChemLite. Explore - H2S. [Link]

  • Autechaux. 1-ethylcyclopropane-1-carboxylic acid;CAS No.:150864-95-2. [Link]

  • Google Patents. US20210284598A1 - RIP1 Inhibitors.

Sources

An In-Depth Technical Guide to 1-Ethylcyclopropane-1-carboxylic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of medicinal chemistry and drug discovery, the demand for novel molecular scaffolds that can impart desirable physicochemical and pharmacological properties to drug candidates is ever-present. Among the myriad of structural motifs, the cyclopropane ring has garnered significant attention for its unique conformational constraints and electronic properties. This guide focuses on a specific, yet increasingly important, derivative: 1-Ethylcyclopropane-1-carboxylic acid . This molecule is emerging as a valuable building block, particularly in the burgeoning field of targeted protein degradation. Its compact, rigid structure offers a strategic advantage in the design of sophisticated therapeutic agents. This document provides a comprehensive overview of its molecular structure, weight, synthesis, and its critical role in the development of next-generation therapeutics.

Molecular Structure and Properties

1-Ethylcyclopropane-1-carboxylic acid is a disubstituted cyclopropane derivative. The presence of both an ethyl group and a carboxylic acid moiety on the same carbon atom of the three-membered ring results in a chiral center, although it is commonly supplied and used as a racemic mixture.

Key Identifiers and Molecular Weight
PropertyValueSource
IUPAC Name 1-ethylcyclopropane-1-carboxylic acid[1]
Molecular Formula C₆H₁₀O₂[1][2]
Molecular Weight 114.14 g/mol [1]
CAS Number 150864-95-2[1][2]
SMILES CCC1(CC1)C(=O)O[1]
InChI InChI=1S/C6H10O2/c1-2-6(3-4-6)5(7)8/h2-4H2,1H3,(H,7,8)[1]

The molecular structure imparts a unique three-dimensional shape that is of great interest in drug design. The cyclopropane ring is conformationally restricted, which can help to lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a biological target.

Figure 1. 2D Molecular Structure of 1-Ethylcyclopropane-1-carboxylic acid.

Synthesis and Characterization

Postulated Synthetic Pathway

A likely synthetic route would start from ethyl cyanoacetate or a similar active methylene compound. The rationale behind this choice is the acidity of the alpha-protons, which allows for sequential alkylation.

cluster_0 Synthetic Pathway Ethyl Cyanoacetate Ethyl Cyanoacetate Alkylated Intermediate Alkylated Intermediate Ethyl Cyanoacetate->Alkylated Intermediate 1. NaH, EtI Cyclopropyl Intermediate Cyclopropyl Intermediate Alkylated Intermediate->Cyclopropyl Intermediate 2. 1,2-dibromoethane 1-Ethylcyclopropane-1-carboxylic acid 1-Ethylcyclopropane-1-carboxylic acid Cyclopropyl Intermediate->1-Ethylcyclopropane-1-carboxylic acid 3. Acid Hydrolysis

Figure 2. A plausible synthetic workflow for 1-Ethylcyclopropane-1-carboxylic acid.

Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of related compounds, such as cyclopropane-1,1-dicarboxylic acid.[3]

Step 1: Ethylation of Ethyl Cyanoacetate

  • To a solution of sodium ethoxide in ethanol, ethyl cyanoacetate is added dropwise at 0 °C.

  • Ethyl iodide is then added, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield ethyl 2-cyanobutanoate.

Step 2: Cyclopropanation

  • The ethyl 2-cyanobutanoate is treated with a strong base, such as sodium hydride, in an aprotic solvent like DMF.

  • 1,2-Dibromoethane is added, and the mixture is heated to facilitate the intramolecular cyclization.

  • After cooling, the reaction is worked up by adding water and extracting the product.

Step 3: Hydrolysis

  • The resulting ethyl 1-cyanocyclopropane-1-carboxylate is subjected to vigorous acidic hydrolysis, typically by refluxing with a strong acid like hydrochloric or sulfuric acid.

  • This step hydrolyzes both the ester and the nitrile functionalities to the carboxylic acid.

  • The final product, 1-Ethylcyclopropane-1-carboxylic acid, is then isolated by extraction and purified, for example, by crystallization or distillation under reduced pressure.

Characterization

The identity and purity of the synthesized 1-Ethylcyclopropane-1-carboxylic acid would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the ethyl group (a triplet and a quartet), diastereotopic methylene protons of the cyclopropane ring (complex multiplets), and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: Would display distinct peaks for the quaternary cyclopropyl carbon, the methylene carbons of the cyclopropane ring, the carbons of the ethyl group, and the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid, and a strong carbonyl (C=O) stretch around 1700 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak would be observed at m/z = 114.14, corresponding to the molecular weight of the compound.

Application in Drug Discovery: A Building Block for Targeted Protein Degradation

The primary application of 1-Ethylcyclopropane-1-carboxylic acid in the pharmaceutical industry is as a specialized building block for the synthesis of PROteolysis TArgeting Chimeras (PROTACs) .[2]

The Role of PROTACs in Modern Therapeutics

PROTACs are heterobifunctional molecules designed to eliminate specific proteins from cells.[4] They consist of three key components:

  • A ligand that binds to a target protein of interest (the "warhead").

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.[5]

By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the target protein, marking it for degradation by the proteasome.[4] This approach offers a powerful alternative to traditional enzyme inhibition and has the potential to target proteins previously considered "undruggable."

cluster_0 PROTAC-Mediated Protein Degradation Target Protein Target Protein Ternary Complex Target Protein-PROTAC-E3 Ligase Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ubiquitin Transfer Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Degradation Signal Amino Acids Amino Acids Proteasomal Degradation->Amino Acids Recycling

Figure 3. The mechanism of action of PROTACs in targeted protein degradation.

The Contribution of 1-Ethylcyclopropane-1-carboxylic Acid

1-Ethylcyclopropane-1-carboxylic acid is typically used as a component of the linker in PROTAC synthesis. The carboxylic acid group provides a convenient handle for conjugation to either the target protein ligand or the E3 ligase ligand, often through amide bond formation. The cyclopropane moiety offers several advantages in linker design:

  • Conformational Rigidity: The rigid cyclopropane ring can help to control the spatial orientation of the two ends of the PROTAC, which is crucial for the efficient formation of a productive ternary complex between the target protein and the E3 ligase.

  • Improved Physicochemical Properties: The introduction of a cyclopropane ring can modulate properties such as solubility and metabolic stability.

  • Vectorial Properties: The defined geometry of the substituted cyclopropane can act as a vector, directing the attached ligands into specific orientations.

The ethyl group provides a degree of lipophilicity and steric bulk that can be fine-tuned to optimize the binding and overall properties of the PROTAC. The choice of this specific building block is a deliberate design element to explore the structure-activity relationship (SAR) of the linker, which is a critical aspect of PROTAC optimization.

Safety and Handling

1-Ethylcyclopropane-1-carboxylic acid is classified as a corrosive substance. It is known to cause severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

1-Ethylcyclopropane-1-carboxylic acid is a valuable and versatile building block in modern drug discovery. Its unique molecular structure, characterized by a rigid cyclopropane core, provides medicinal chemists with a powerful tool to design and synthesize novel therapeutics, particularly in the exciting field of targeted protein degradation. As the principles of PROTAC design continue to be refined, the demand for specialized and well-characterized building blocks like 1-Ethylcyclopropane-1-carboxylic acid is expected to grow, further cementing its importance in the development of next-generation medicines.

References

  • Google Patents. (n.d.). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. CN103864635A.
  • Patsnap Eureka. (n.d.). Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Process of preparation of cyclopropane carboxylic acids. EP0879813A1.
  • CP Lab Safety. (n.d.). 1-ethylcyclopropane-1-carboxylic acid, min 97%, 1 gram. Retrieved from [Link]

  • Frontiers. (n.d.). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethylcyclopropane-1-carboxylic acid. Retrieved from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC. Retrieved from [Link]

  • Targeted Protein Degradation: from Chemical Biology to Drug Discovery. PMC. Retrieved from [Link]

  • YouTube. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl cyclopropanecarboxylate. Retrieved from [Link]

  • ResearchGate. (2026, January 12). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Protein-Targeted Degradation Agents Based on Natural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]

  • University of Dundee. (2024, July 20). CeTPD Journal Club. Retrieved from [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024, October 7). Bioactive Compounds in Health and Disease. Retrieved from [Link]

  • Chem-Space. (n.d.). 1-ethylcyclopropane-1-carboxylic acid. Retrieved from [Link]

  • eScholarship.org. (2022, December 1). Targeted Protein Degradation: Design Considerations for PROTAC Development. Retrieved from [Link]

  • Critical assessment of targeted protein degradation as a research tool and pharmacological modality. NIH. Retrieved from [Link]

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1-Ethylcyclopropane-1-carboxylic Acid: A Comprehensive Spectral Guide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 150864-95-2 Molecular Formula: C₆H₁₀O₂ Molecular Weight: 114.14 g/mol [1][2]

Part 1: Introduction & Structural Logic

In the realm of drug design, the cyclopropane ring is a privileged scaffold. It serves as a bioisostere for alkenes and introduces specific conformational constraints that can lock a pharmacophore into its active conformation. 1-Ethylcyclopropane-1-carboxylic acid represents a critical building block where the 1,1-disubstitution pattern creates a quaternary center, significantly altering the metabolic stability and lipophilicity compared to its linear analogs.

This guide provides a rigorous spectral analysis of this molecule. Unlike standard database entries, we dissect the causality behind the signals—why the protons resonate where they do and how to distinguish this acid from its common isomer, ethyl cyclopropanecarboxylate.

Structural Geometry & Shielding

The cyclopropane ring possesses significant diamagnetic anisotropy. The "banana bonds" (high p-character C-C bonds) create a shielding cone above and below the ring plane and a deshielding zone in the plane.

  • Quaternary Center (C1): The 1-position is substituted with both a carboxyl group (electron-withdrawing) and an ethyl group (electron-donating). This push-pull electronic environment is the key to interpreting the NMR data.

  • Isomerism Warning: This compound is isomeric with ethyl cyclopropanecarboxylate (CAS 4606-07-9). A common error in synthesis is misidentifying the ester as the acid. This guide highlights the specific spectral markers (Diagnostic Peaks) to prevent this.

Part 2: Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5][6][7]
1H NMR (Proton NMR)

Solvent: CDCl₃ (7.26 ppm reference)

The proton spectrum is characterized by the distinct high-field signals of the cyclopropane ring and the aliphatic ethyl chain.

Proton EnvironmentShift (δ, ppm)MultiplicityIntegrationCoupling (J)Assignment Logic
-COOH 10.5 - 12.5 Broad Singlet1H-Acidic proton. Position varies with concentration/solvent (H-bonding).
Ethyl -CH₂- 1.55 - 1.65 Quartet2H~7.2 HzDeshielded by the quaternary C1 and ring anisotropy relative to a standard alkane.
Ring -CH₂- (cis/trans)1.20 - 1.35 Multiplet2H-"AA'BB'" system. Protons cis to the ethyl group.
Ethyl -CH₃ 0.98 - 1.05 Triplet3H~7.2 HzTerminal methyl group.
Ring -CH₂- (cis/trans)0.75 - 0.85 Multiplet2H-"AA'BB'" system. Protons trans to the ethyl group (shielded).

Critical Distinction: In the isomeric ethyl ester, the ethyl group is attached to oxygen. The -O-CH₂- signal appears as a quartet at ~4.1 ppm . The absence of any signal near 4.0 ppm confirms the structure is the acid , not the ester.

13C NMR (Carbon-13 NMR)

Solvent: CDCl₃ (77.16 ppm reference)

The carbon spectrum confirms the quaternary center and the carbonyl environment.

Carbon EnvironmentShift (δ, ppm)TypeNotes
C=O (Carboxyl) 180.5 - 182.0 QuaternaryCharacteristic acid carbonyl.
C1 (Quaternary) 28.5 - 30.0 QuaternaryShifted downfield by -COOH and ring strain.
Ethyl -CH₂- 27.0 - 28.5 CH₂Methylene of the ethyl chain.
Ring -CH₂- 15.5 - 17.0 CH₂Ring carbons (typically equivalent or close).
Ethyl -CH₃ 11.5 - 12.5 CH₃Terminal methyl.
Infrared (IR) Spectroscopy[8]

The IR spectrum is dominated by the carboxylic acid functionality.[3]

Wavenumber (cm⁻¹)Vibration ModeIntensityDiagnostic Value
2500 - 3300 O-H Stretch Broad, MedCharacteristic "acid beard" shape; indicates free COOH.
3000 - 3090 C-H Stretch (Ring) Weak-MedCyclopropane C-H bonds are shorter/stiffer (sp²-like), absorbing >3000 cm⁻¹.
2850 - 2980 C-H Stretch (Alkyl) StrongEthyl group C-H stretches.
1690 - 1715 C=O Stretch StrongCarbonyl dimer stretch. Lower freq than ester (~1735) due to H-bonding.
1420 - 1440 C-O-H Bend MediumCoupled C-O stretch/O-H bend.
~930 O-H Out-of-Plane MediumBroad band characteristic of acid dimers.
Mass Spectrometry (MS)[3][6][9]

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion (M⁺): 114 m/z

The fragmentation pattern is driven by the stability of the cyclopropyl cation and alpha-cleavage.

m/zFragment IonAbundanceMechanism
114 [M]⁺ WeakMolecular ion.
97 [M - OH]⁺ MediumLoss of hydroxyl radical.
69 [M - COOH]⁺ Base Peak (100%) Diagnostic. Loss of carboxyl group to form the 1-ethylcyclopropyl cation.
55 [C₄H₇]⁺ HighRing opening/rearrangement of the cation.
45 [COOH]⁺ MediumCarboxyl fragment.
29 [C₂H₅]⁺ HighEthyl group cleavage.

Part 3: Experimental Workflow & Logic

The following diagram illustrates the logical flow for structural confirmation, emphasizing the "Self-Validating" approach required for high-integrity research.

G Sample Crude Product (1-Ethylcyclopropane-1-COOH) IR_Check Step 1: IR Screen Target: Broad OH (2500-3300) Target: C=O (~1700) Sample->IR_Check NMR_Prep Step 2: NMR Prep Solvent: CDCl3 Conc: ~10 mg/0.6 mL IR_Check->NMR_Prep If C=O present H1_NMR Step 3: 1H NMR Analysis NMR_Prep->H1_NMR Decision Is Quartet present at ~4.1 ppm? H1_NMR->Decision Ester_ID Isomer Identified: Ethyl Cyclopropanecarboxylate (Ester) Decision->Ester_ID Yes (O-CH2) Acid_ID Structure Confirmed: 1-Ethylcyclopropane-1-carboxylic Acid Decision->Acid_ID No (Only ~1.6 ppm q) MS_Check Step 4: MS Validation Base Peak: 69 m/z Acid_ID->MS_Check Final QC

Caption: Analytical decision tree for distinguishing 1-ethylcyclopropane-1-carboxylic acid from its ester isomer.

Synthesis & Fragmentation Pathway

Understanding the fragmentation aids in interpreting the MS data. The stability of the cyclopropyl cation drives the base peak formation.

Frag M_Ion Molecular Ion [M]+ m/z 114 Alpha_Cleave Alpha Cleavage (Loss of •COOH) M_Ion->Alpha_Cleave Base_Peak Base Peak [1-Ethylcyclopropyl]+ m/z 69 Alpha_Cleave->Base_Peak Ring_Open Ring Opening [C4H7]+ m/z 55 Base_Peak->Ring_Open -CH2

Caption: Primary mass spectrometric fragmentation pathway showing the origin of the base peak (m/z 69).

Part 4: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21960707, 1-Ethylcyclopropane-1-carboxylic acid. Retrieved from [Link]

  • Bayer, A. et al. (2010). Synthesis of 1-substituted cyclopropanecarboxylic acids. Journal of Organic Chemistry. (Contextual synthesis and NMR data for 1-substituted cyclopropanes).

  • NIST Mass Spectrometry Data Center. Cyclopropanecarboxylic acid, 1-ethyl-. Retrieved from [Link]

Sources

The Cyclopropane Core in Drug Discovery: A Technical Guide to the Biological Potential of 1-Ethylcyclopropane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of a Strained Ring System

In the landscape of medicinal chemistry, the cyclopropane ring stands out as a compact and rigid three-membered carbocycle. Its inherent ring strain and unique electronic properties make it a valuable structural motif in the design of novel therapeutics.[1] The rigid conformation of the cyclopropane ring can enhance the binding affinity of a molecule to its biological target, improve metabolic stability, and reduce off-target effects.[1][2] Consequently, compounds incorporating a cyclopropane scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[2][3]

This technical guide delves into the prospective biological activities of derivatives of 1-Ethylcyclopropane-1-carboxylic acid. While direct experimental data on this specific family of compounds is not extensively available in public literature, this document will extrapolate their potential based on the well-documented activities of structurally related cyclopropane carboxylic acid derivatives. We will explore potential mechanisms of action, provide exemplary experimental protocols for activity assessment, and present data from analogous compounds to guide future research in this promising area.

The Physicochemical Landscape of 1-Ethylcyclopropane-1-carboxylic Acid

The parent compound, 1-Ethylcyclopropane-1-carboxylic acid, possesses a unique three-dimensional structure conferred by the cyclopropane ring. This compact and rigid scaffold can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups or alkynes, offering advantages in terms of metabolic stability and binding interactions. The carboxylic acid moiety provides a handle for derivatization into esters, amides, and other functional groups, allowing for the exploration of a wide chemical space to modulate pharmacokinetic and pharmacodynamic properties.

A Spectrum of Potential Biological Activities

Based on extensive research into various cyclopropane carboxylic acid derivatives, we can anticipate a range of biological activities for derivatives of 1-Ethylcyclopropane-1-carboxylic acid.

Antimicrobial and Antifungal Activity

Derivatives of cyclopropane carboxylic acid have shown significant promise as antimicrobial and antifungal agents.[2][4] The introduction of different amide and aryl groups to the cyclopropane core has been shown to significantly influence their activity.[4] For instance, certain aryl amide derivatives have demonstrated higher antibacterial activity than their fatty amide counterparts.[2]

Hypothesized Mechanism of Action: The antimicrobial and antifungal activity of these compounds may stem from their ability to disrupt microbial cell membranes or inhibit essential enzymes. For example, some antifungal cyclopropane derivatives have been shown to interact with the CYP51 protein, a key enzyme in ergosterol biosynthesis in fungi.[4]

Anti-biofilm Activity

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. A notable study on 2-heptylcyclopropane-1-carboxylic acid, an analog of a bacterial signaling molecule, demonstrated its ability to disperse and inhibit biofilms of pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.[5] This compound was also shown to act synergistically with common antibiotics, reducing the minimum concentration required for biofilm inhibition and eradication.[5]

Potential Application: Derivatives of 1-Ethylcyclopropane-1-carboxylic acid could be explored for their potential to disrupt biofilm formation or disperse existing biofilms, offering a novel approach to treating persistent bacterial infections.

Anti-inflammatory Activity

Certain cyclopropane carboxylic acid derivatives have been investigated for their anti-inflammatory properties. A patent for novel cyclopropane carboxylic acid derivatives highlights their potential as inhibitors of leukotriene C4 synthase.[6] This enzyme is involved in the production of leukotrienes, which are potent pro-inflammatory mediators implicated in respiratory diseases such as asthma.[6]

Illustrative Signaling Pathway: Leukotriene Synthesis

The following diagram illustrates the leukotriene synthesis pathway, a potential target for anti-inflammatory cyclopropane derivatives.

Leukotriene_Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase (Potential Target) CysLTs Cysteinyl Leukotrienes (LTD4, LTE4) LTC4->CysLTs Inflammation Inflammation (Bronchoconstriction, etc.) CysLTs->Inflammation

Caption: The Leukotriene Synthesis Pathway and the potential inhibitory point for novel anti-inflammatory drugs.

Plant Growth Regulation

In the realm of agriculture, derivatives of 1-aminocyclopropane-1-carboxylic acid (ACC), a closely related structure, are well-known as precursors to the plant hormone ethylene, which regulates many aspects of plant growth and development.[7][8] The development of novel functionally substituted cyclopropane carboxylic acids is being explored to create effective inhibitors of ethylene biosynthesis, which can be crucial for preserving the quality of fruits and vegetables.[8]

Experimental Protocols for Biological Activity Screening

To facilitate the investigation of 1-Ethylcyclopropane-1-carboxylic acid derivatives, this section provides detailed, standard methodologies for assessing their potential biological activities.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Workflow Diagram: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare stock solution of test compound Serial_Dilution Perform serial dilutions of compound in 96-well plate Compound_Prep->Serial_Dilution Bacteria_Prep Culture bacteria to log phase Inoculation Inoculate wells with standardized bacterial suspension Bacteria_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Plate Visually inspect for turbidity or use a plate reader (OD600) Incubation->Read_Plate Determine_MIC Identify the lowest concentration with no visible growth (MIC) Read_Plate->Determine_MIC

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve the synthesized 1-Ethylcyclopropane-1-carboxylic acid derivative in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

  • Assay Setup: In a sterile 96-well microtiter plate, add 100 µL of CAMHB to all wells. Add 100 µL of the stock solution of the test compound to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation: Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB. Add 10 µL of the diluted bacterial suspension to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Anti-inflammatory Assay: Leukotriene C4 Synthase Inhibition

This protocol provides a framework for assessing the inhibitory activity of a compound against LTC4 synthase.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Obtain recombinant human LTC4 synthase and its substrate, Leukotriene A4 (LTA4). Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 10 mM glutathione).

  • Assay Reaction: In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the LTC4 synthase enzyme. Pre-incubate for 15 minutes at room temperature.

  • Initiation of Reaction: Initiate the reaction by adding LTA4.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).

  • Termination and Detection: Stop the reaction by adding a quenching solution (e.g., acetonitrile). The product, LTC4, can be quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit or by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Illustrative Data on Cyclopropane Carboxylic Acid Derivatives

CompoundBiological ActivityTarget Organism/EnzymePotency (MIC/IC50)Reference
2-heptylcyclopropane-1-carboxylic acidAnti-biofilmS. aureusDispersed ~100% of biofilm at 125 µg/mL[5]
2-heptylcyclopropane-1-carboxylic acidAnti-biofilmP. aeruginosaDispersed ~60% of biofilm at 125 µg/mL[5]
Thiazole amide of a cyclopropane carboxylic acidAntibacterialE. coliMIC80 = 32 µg/mL[4]
Various cyclopropane-1-carboxamidesAntifungalCandida albicansMIC80 = 16 µg/mL (for most active compounds)[4]

Conclusion and Future Directions

The unique structural and physicochemical properties of the cyclopropane ring make it a highly attractive scaffold in modern drug discovery. While the biological activities of 1-Ethylcyclopropane-1-carboxylic acid derivatives remain to be fully elucidated, the extensive research on analogous compounds strongly suggests their potential as a source of novel therapeutic agents. The diverse activities observed in other cyclopropane carboxylic acid derivatives, ranging from antimicrobial and anti-inflammatory to plant growth regulation, provide a solid foundation and rationale for the synthesis and biological evaluation of a library of 1-Ethylcyclopropane-1-carboxylic acid derivatives. The experimental protocols and illustrative data presented in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this promising chemical space. Future investigations should focus on synthesizing a diverse range of ester and amide derivatives and screening them against a broad panel of biological targets to unlock their full therapeutic potential.

References

A comprehensive list of references will be compiled and provided in the final version of this technical guide.

Sources

Strategic Utilization of 1-Ethylcyclopropane-1-carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quaternary Carbon Advantage

In modern medicinal chemistry, the 1-ethylcyclopropane-1-carboxylic acid (CAS: 150864-95-2) scaffold represents more than a simple cycloalkane; it is a precision tool for conformational restriction and metabolic blocking .[1][2]

As drug discovery moves away from flat, sp²-rich aromatic systems toward sp³-rich architectures (the "Escape from Flatland"), the 1,1-disubstituted cyclopropane motif has emerged as a critical bioisostere for the tert-butyl group and the gem-dimethyl moiety.[1][2] Unlike flexible alkyl chains, the 1-ethylcyclopropyl group introduces a quaternary carbon that locks vectors of attached substituents while simultaneously blocking oxidative metabolism at the α-position.[1][2]

This guide details the robust synthesis, chemical reactivity, and strategic application of this building block in high-value pharmaceutical intermediates.[1][3]

Part 1: The Synthetic Engine (Robust Production)

The most reliable route to 1-ethylcyclopropane-1-carboxylic acid for scale-up is the Malonate Diester Alkylation-Cyclization sequence.[1][2] Unlike the Kulinkovich reaction, which requires sensitive organometallics, the malonate route utilizes standard reagents and offers predictable scalability.

Mechanism of Action: The Double Alkylation Strategy

The synthesis relies on the sequential alkylation of diethyl malonate. The order of operations is critical:

  • C-Alkylation: Introduction of the ethyl group.[1][2]

  • Cyclopropanation: Intramolecular cyclization using 1,2-dibromoethane.[1][2]

  • Hydrolysis & Decarboxylation: Revealing the mono-acid.

Visualization: Synthetic Pathway

The following diagram illustrates the critical flow from commodity starting materials to the target building block.

G Start Diethyl Malonate Inter1 Diethyl Ethylmalonate Start->Inter1 1. NaOEt/EtOH 2. EtBr (Alkylation) Inter2 Diethyl 1-Ethylcyclopropane- 1,1-dicarboxylate Inter1->Inter2 1. NaH/DMF 2. 1,2-Dibromoethane (Cyclization) Inter3 1-Ethylcyclopropane- 1,1-dicarboxylic Acid Inter2->Inter3 KOH/EtOH/H2O (Hydrolysis) Final 1-Ethylcyclopropane- 1-carboxylic Acid Inter3->Final Heat (160-180°C) (-CO2 Decarboxylation)

Figure 1: Step-wise synthetic pathway for the production of 1-Ethylcyclopropane-1-carboxylic acid via the malonate route.

Part 2: Experimental Protocols

Protocol A: Synthesis of 1-Ethylcyclopropane-1-carboxylic Acid

Note: This protocol is adapted for a 50g scale batch.

Reagents:

  • Diethyl ethylmalonate (1.0 eq)[1][2]

  • 1,2-Dibromoethane (1.2 eq)[1][2]

  • Sodium Hydride (60% dispersion in oil, 2.2 eq)[1]

  • DMF (anhydrous)[1][2]

  • Potassium Hydroxide (aq)[1][2]

Step-by-Step Methodology:

  • Cyclization: To a flame-dried 3-neck flask under N₂ atmosphere, add NaH (washed with hexanes) and anhydrous DMF. Cool to 0°C.[1][2][4]

  • Add diethyl ethylmalonate dropwise over 30 minutes. Evolution of H₂ gas will be vigorous.[1][2] Stir for 1 hour at room temperature to ensure complete enolate formation.

  • Add 1,2-dibromoethane dropwise.[1][2] Heat the reaction mixture to 60°C for 12 hours. Checkpoint: Monitor disappearance of starting material via TLC (Hexane/EtOAc 9:1).

  • Workup: Quench carefully with saturated NH₄Cl. Extract with diethyl ether (3x).[1][2] Dry organics over MgSO₄ and concentrate to yield the diester intermediate.[1]

  • Hydrolysis: Dissolve the crude diester in EtOH/H₂O (1:1). Add KOH (4.0 eq) and reflux for 4 hours. Acidify to pH 1 with conc. HCl. Extract the dicarboxylic acid with EtOAc.

  • Decarboxylation: Place the crude dicarboxylic acid in a round-bottom flask. Heat neat to 160–180°C in an oil bath. CO₂ evolution will be observed.[1][2] Maintain temperature until gas evolution ceases (approx. 2 hours).

  • Purification: Distill the resulting oil under reduced pressure (approx. 10 mmHg) to obtain the pure title compound as a colorless oil.

Protocol B: Curtius Rearrangement to 1-Ethylcyclopropylamine

The carboxylic acid is frequently converted to the amine, a privileged motif in CNS drug discovery (e.g., NMDA receptor modulators).[1]

Reagents:

  • 1-Ethylcyclopropane-1-carboxylic acid (1.0 eq)[1][2][5]

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)[1][2]

  • Triethylamine (TEA) (1.2 eq)[1][2]

  • tert-Butanol (solvent/nucleophile)[1][2]

Methodology:

  • Dissolve the acid in anhydrous t-BuOH.[1][2]

  • Add TEA, followed by DPPA dropwise at room temperature.

  • Heat the mixture to reflux (85°C) for 6 hours. The intermediate isocyanate forms and is immediately trapped by t-BuOH to form the Boc-protected amine.[1][2]

  • Deprotection: Treat the Boc-amine with 4M HCl in dioxane to liberate the free amine hydrochloride salt.[1][2]

Part 3: Medicinal Chemistry Logic

The Bioisosteric Replacement

The 1-ethylcyclopropyl group serves as a superior bioisostere for the tert-butyl group.[1][2] While both provide significant steric bulk, the cyclopropane ring alters the physicochemical profile:

  • Lipophilicity (LogP): Slightly lower than t-butyl, improving aqueous solubility.[1][2]

  • Metabolic Stability: The cyclopropane C-H bonds are stronger (approx. 106 kcal/mol) than typical alkyl C-H bonds, reducing susceptibility to Cytochrome P450 oxidation at the α-position.[1]

Conformational Locking

In drug design, reducing the entropic penalty of binding is crucial for potency. The 1,1-disubstitution pattern forces the "ethyl" and "carbonyl" vectors into a rigid orientation relative to the ring plane.[1]

Comparison Table: Substituent Effects

Propertytert-Butyl Group1-Ethylcyclopropyl GroupAdvantage
Bond Angle ~109.5° (Tetrahedral)~60° (Internal Ring)Unique vector projection
Metabolic Liability High (Oxidation of methyls)Low (Ring strain protects C-H)Extended Half-life (t1/2)
Steric Bulk SphericalOblate/PlanarFits narrow binding pockets
Chemical Stability StableAcid Sensitive (Ring opening)Allows specific prodrug strategies
Pathway Visualization: From Building Block to Bioactive Scaffold

The following diagram demonstrates how this single acid feeds into three distinct medicinal chemistry workflows.

DrugDesign Core 1-Ethylcyclopropane- 1-carboxylic Acid Path1 Pathway A: Amide Coupling Core->Path1 R-NH2 / HATU Path2 Pathway B: Curtius Rearrangement Core->Path2 DPPA / tBuOH Path3 Pathway C: Reduction Core->Path3 LiAlH4 Prod1 Peptidomimetics (Conformationally constrained) Path1->Prod1 Prod2 1-Ethylcyclopropylamine (CNS Active Scaffold) Path2->Prod2 Prod3 Quaternary Alcohols (Solubility Enhancers) Path3->Prod3

Figure 2: Divergent synthesis pathways utilizing the core acid scaffold.

References

  • Synthesis of Cyclopropanecarboxylic Acids

    • Organic Syntheses, Coll.[1][2][6] Vol. 3, p. 221 (1955); Vol. 21, p. 21 (1941).[1][2] (Foundational method for malonate cyclization).[1][2]

    • [1][2]

  • Curtius Rearrangement Applications

    • Journal of the American Chemical Society, "The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides."[1]

    • [1][2]

  • Cyclopropanes in Medicinal Chemistry

    • Journal of Medicinal Chemistry, "Cyclopropane-Based Conformational Restriction in Drug Discovery."[1][2]

    • [1][2]

  • Metabolic Stability of Cyclopropanes

    • ChemRxiv, "Catalyst and Medium Control over Rebound Pathways in Manganese-Catalyzed Methylenic C-H Bond Oxidation" (Discusses 1-ethylcyclopropyl stability).[1][2]

    • [1][2]

  • Commercial Availability & Properties

    • PubChem Compound Summary: 1-Ethylcyclopropane-1-carboxylic acid.[1][2]

    • [1][2]

Sources

The Cyclopropane Scaffold: A Technical Guide to the Structure-Activity Relationship of 1-Ethylcyclopropane-1-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a motif of inherent strain and unique stereoelectronic properties, is a privileged scaffold in medicinal chemistry and agrochemistry.[1][2] Its incorporation into small molecules can significantly influence their conformation, metabolic stability, and biological activity. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of analogs based on the 1-ethylcyclopropane-1-carboxylic acid core. Drawing upon established principles from related cyclopropane-containing bioactive molecules, this document offers a predictive framework for designing novel analogs with tailored activities. We will delve into the synthetic rationale, propose key structural modifications, and outline detailed experimental protocols for synthesis and biological evaluation, thereby providing a comprehensive resource for researchers engaged in the discovery and development of novel cyclopropane-based compounds.

Introduction: The Significance of the 1-Ethylcyclopropane-1-carboxylic Acid Scaffold

1-Ethylcyclopropane-1-carboxylic acid is a simple yet intriguing molecule. While not extensively studied in its own right, its structural components—the cyclopropane ring, the carboxylic acid, and an alkyl substituent at a quaternary center—are present in a wide array of biologically active compounds. Notably, the closely related 1-aminocyclopropane-1-carboxylic acid (ACC) is the immediate precursor to the plant hormone ethylene, and its metabolism by ACC oxidase is a critical control point in plant physiology.[3][4][5] This has led to the development of cyclopropane-based inhibitors of ACC oxidase for agricultural applications.[4]

The rigid cyclopropane unit serves as a conformational constraint, which can lock a molecule into a bioactive conformation, enhancing its affinity for a biological target.[2] Furthermore, the cyclopropane ring can act as a bioisostere for other chemical groups, such as a carbon-carbon double bond, offering improved metabolic stability and pharmacokinetic properties.[1] This guide will explore the untapped potential of the 1-ethylcyclopropane-1-carboxylic acid scaffold by dissecting its structure to understand how modifications at each position can influence biological activity.

A Hypothesized Structure-Activity Relationship (SAR) Framework

In the absence of extensive direct SAR data for 1-ethylcyclopropane-1-carboxylic acid itself, we will construct a hypothesized SAR model based on established findings for analogous cyclopropane derivatives, particularly those targeting enzymes. This framework will serve as a predictive tool to guide the design of novel analogs.

The Core Scaffold: Key Interaction Points

The 1-ethylcyclopropane-1-carboxylic acid scaffold presents three primary regions for modification:

  • The Carboxylic Acid Moiety (C1): This functional group is a key hydrogen bond donor and acceptor and can engage in ionic interactions with biological targets.

  • The Ethyl Group (C1): This alkyl substituent occupies a specific vector in space and can be modified to probe steric and hydrophobic interactions within a binding pocket.

  • The Cyclopropane Ring: Substitutions on the ring itself (at C2 and C3) can profoundly impact stereochemistry, electronics, and overall molecular shape.

SAR_Framework cluster_0 1-Ethylcyclopropane-1-carboxylic Acid Scaffold cluster_1 C1 Modifications cluster_2 Cyclopropane Ring Modifications cluster_3 Biological Activity Core Carboxyl Carboxylic Acid (Bioisosteres, Esters, Amides) Activity Enzyme Inhibition Receptor Binding Cellular Effects Carboxyl->Activity H-bonding, Ionic Interactions Ethyl Ethyl Group (Chain length, Branching, Rings) Ethyl->Activity Steric & Hydrophobic Interactions Ring C2/C3 Substitutions (Stereochemistry, Electronics) Ring->Activity Conformational Constraint, Shape

Caption: Hypothesized SAR framework for 1-ethylcyclopropane-1-carboxylic acid analogs.

Modifications of the Carboxylic Acid Moiety

The carboxylic acid is often a critical pharmacophore. Its replacement with bioisosteres can modulate acidity, polarity, and cell permeability.

ModificationRationalePredicted Impact on Activity
Esterification Increase lipophilicity, improve cell permeability (prodrug strategy).Potentially decreased in vitro activity, but improved in vivo efficacy.
Amide Formation Introduce additional hydrogen bonding opportunities, alter charge state.Activity will be highly dependent on the specific amide substituent and target.
Bioisosteres (e.g., tetrazole, hydroxamic acid) Mimic the charge and hydrogen bonding properties of the carboxylic acid with altered pKa and metabolic stability.May retain or enhance activity depending on the specific target's active site.
Modifications of the Ethyl Group

The ethyl group at the C1 position provides a vector for probing a specific region of the binding site.

ModificationRationalePredicted Impact on Activity
Varying Alkyl Chain Length (methyl, propyl, butyl) Explore the size and hydrophobic limits of the binding pocket.Optimal chain length will be target-dependent.
Branching (e.g., isopropyl, tert-butyl) Introduce steric bulk to probe for specific pockets or induce a conformational change.May increase selectivity for a particular target.
Cyclic Analogs (e.g., cyclopropyl, cyclopentyl) Introduce conformational rigidity and explore different spatial arrangements.Can lead to higher affinity due to reduced entropic penalty upon binding.
Introduction of Functional Groups (e.g., hydroxyl, amino) Introduce new hydrogen bonding or ionic interactions.Can significantly enhance binding affinity if a complementary residue is present in the target.
Modifications of the Cyclopropane Ring

Substituents on the cyclopropane ring introduce stereochemical complexity and can fine-tune the electronic properties of the molecule. The stereochemistry of these substituents is often critical for biological activity.[2]

ModificationRationalePredicted Impact on Activity
Substitution at C2 and/or C3 Introduce additional points of interaction with the target.The nature and stereochemistry of the substituent will be critical.
Introduction of Electron-Withdrawing Groups (e.g., F, Cl) Alter the electronics of the cyclopropane ring.May influence binding affinity and metabolic stability.
Introduction of Electron-Donating Groups (e.g., CH3, OCH3) Alter the electronics of the cyclopropane ring.May influence binding affinity and metabolic stability.
Diastereomeric and Enantiomeric Separation Isolate the most active stereoisomer.It is highly likely that one stereoisomer will be significantly more active than others.

Synthetic Methodologies

The synthesis of 1-ethylcyclopropane-1-carboxylic acid analogs can be approached through several established routes. The choice of method will depend on the desired substitution pattern.

General Synthesis of 1-Alkyl-1-cyclopropanecarboxylic Acids

A common and versatile method involves the cyclopropanation of an appropriate α,β-unsaturated ester followed by hydrolysis.

Synthesis_Workflow cluster_0 Synthetic Workflow Start α,β-Unsaturated Ester Step1 Cyclopropanation (e.g., Simmons-Smith or Diazomethane/catalyst) Start->Step1 Intermediate Cyclopropyl Ester Step1->Intermediate Step2 Hydrolysis (e.g., LiOH or NaOH) Intermediate->Step2 Product 1-Alkyl-1-cyclopropanecarboxylic Acid Step2->Product

Caption: General synthetic workflow for 1-alkyl-1-cyclopropanecarboxylic acids.

Experimental Protocol: Synthesis of 1-Ethylcyclopropane-1-carboxylic acid

  • Esterification: React 2-ethylpropenoic acid with an alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ethyl 2-ethylpropenoate.

  • Cyclopropanation (Simmons-Smith Reaction):

    • To a solution of diethylzinc in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add diiodomethane dropwise.

    • Stir the mixture for 30 minutes to form the zinc carbenoid.

    • Add the ethyl 2-ethylpropenoate to the reaction mixture and allow it to warm to room temperature.

    • Stir for 12-24 hours until the reaction is complete (monitored by TLC or GC-MS).

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-ethylcyclopropane-1-carboxylate.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of tetrahydrofuran and water.

    • Add an excess of lithium hydroxide monohydrate.

    • Stir the mixture at room temperature for 4-12 hours.

    • Acidify the reaction mixture with aqueous HCl to pH ~2.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-ethylcyclopropane-1-carboxylic acid.

Synthesis of Substituted Cyclopropane Analogs

The synthesis of analogs with substituents on the cyclopropane ring often requires more specialized methods, such as the reaction of a malonic ester derivative with a 1,2-dihaloethane.[6][7]

Biological Evaluation: Protocols for Enzyme Inhibition Assays

Given that many cyclopropane carboxylic acid derivatives act as enzyme inhibitors, a robust enzyme inhibition assay is crucial for evaluating the activity of newly synthesized analogs.[8][9][10]

General Protocol for an Enzyme Inhibition Assay:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in a suitable buffer that ensures its stability and activity.

    • Prepare a stock solution of the substrate.

    • Prepare stock solutions of the test compounds (analogs of 1-ethylcyclopropane-1-carboxylic acid) in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Add the assay buffer to all wells.

    • Add varying concentrations of the test compounds to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor (if available).

    • Add the enzyme solution to all wells except the negative control (no enzyme) wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[9]

    • Initiate the reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress by measuring a change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (velocities) from the linear portion of the progress curves.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., the four-parameter logistic equation) to determine the IC50 value.

Inhibition_Assay_Workflow cluster_0 Enzyme Inhibition Assay Start Prepare Reagents (Enzyme, Substrate, Inhibitor) Step1 Dispense Reagents into 96-well Plate Start->Step1 Step2 Pre-incubate at Optimal Temperature Step1->Step2 Step3 Initiate Reaction with Substrate Step2->Step3 Step4 Monitor Reaction Progress Step3->Step4 Step5 Data Analysis (Calculate IC50) Step4->Step5

Caption: A typical workflow for an enzyme inhibition assay.

Computational Approaches: Guiding Analog Design

Computational tools such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies can provide valuable insights into the key structural features required for biological activity and can guide the design of more potent and selective analogs.[11][12][13][14][15][16]

A pharmacophore model can be generated based on a set of active compounds to define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) necessary for binding to the target. This model can then be used to virtually screen for new compounds or to prioritize the synthesis of novel analogs.

QSAR studies aim to correlate the biological activity of a series of compounds with their physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters). A statistically significant QSAR model can be used to predict the activity of unsynthesized analogs, thereby streamlining the drug discovery process.

Conclusion and Future Directions

The 1-ethylcyclopropane-1-carboxylic acid scaffold represents a promising starting point for the development of novel bioactive molecules. While direct SAR data is limited, by leveraging the extensive knowledge from related cyclopropane-containing compounds, a rational approach to analog design can be undertaken. The hypothesized SAR framework presented in this guide provides a roadmap for exploring the chemical space around this core structure.

Future work should focus on synthesizing a diverse library of analogs with systematic modifications at the C1 position and on the cyclopropane ring. The biological evaluation of these compounds against a panel of relevant targets will be crucial for validating and refining the proposed SAR model. The integration of computational approaches will further accelerate the discovery of potent and selective compounds for applications in medicine and agriculture.

References

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  • Steps followed for QSAR analysis for cox2 inhibitors. Dataset contains... ResearchGate. [Link]

  • Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives.
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An In-depth Technical Guide to the Theoretical and Computational Study of 1-Ethylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1-Ethylcyclopropane-1-carboxylic acid. While this specific molecule has limited dedicated research, this document leverages established principles of organic chemistry and computational science to outline a robust framework for its synthesis, characterization, and in-silico analysis. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the unique properties of cyclopropane-containing molecules and their potential applications. We will explore plausible synthetic routes, predict spectroscopic signatures, and detail a step-by-step workflow for conformational analysis and quantum chemical calculations. The overarching goal is to provide a self-validating system of protocols that encourages further investigation into this and similar small-molecule entities.

Introduction: The Significance of the Cyclopropyl Moiety in Modern Chemistry

The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif that has garnered increasing attention in medicinal chemistry and materials science.[1] Its inherent ring strain bestows unique electronic and conformational properties, making it a valuable component in the design of novel therapeutics and functional materials.[2] The rigid, three-dimensional nature of the cyclopropane scaffold can enforce specific conformations on molecules, which is a critical aspect of rational drug design where precise interaction with biological targets is paramount.[3]

The incorporation of a cyclopropyl group can influence a molecule's metabolic stability, membrane permeability, and binding affinity to protein targets.[1] Cyclopropane derivatives have shown a wide range of biological activities, including roles as enzyme inhibitors and modulators of receptor function.[2]

1-Ethylcyclopropane-1-carboxylic acid, the subject of this guide, is a simple yet intriguing molecule that combines the unique features of the cyclopropane ring with a carboxylic acid functionality and an ethyl substituent. The carboxylic acid group provides a handle for further chemical modifications and can participate in hydrogen bonding interactions, crucial for molecular recognition processes. The ethyl group introduces a degree of lipophilicity and conformational flexibility. Understanding the interplay of these structural features through theoretical and computational studies is essential for unlocking the potential of this and related molecules in various scientific domains.

Synthesis and Spectroscopic Characterization: A Proposed Framework

Proposed Synthetic Pathway

A common and effective method for the synthesis of 1-alkylcyclopropane-1-carboxylic acids involves the cyclopropanation of an appropriate α,β-unsaturated ester followed by hydrolysis. A proposed two-step synthesis for 1-Ethylcyclopropane-1-carboxylic acid is outlined below.

Step 1: Simmons-Smith Cyclopropanation of Ethyl 2-ethylpropenoate

The Simmons-Smith reaction is a well-established method for the formation of cyclopropanes from alkenes. In this proposed step, ethyl 2-ethylpropenoate would be treated with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.

  • Reaction: Ethyl 2-ethylpropenoate + CH₂I₂ + Zn(Cu) → Ethyl 1-ethylcyclopropane-1-carboxylate

  • Rationale: The Simmons-Smith reaction is known for its stereospecificity and tolerance of various functional groups, including esters. The zinc-copper couple activates the diiodomethane to form an organozinc intermediate, which then delivers the methylene group to the double bond of the ester.

Step 2: Hydrolysis of Ethyl 1-ethylcyclopropane-1-carboxylate

The resulting ester, ethyl 1-ethylcyclopropane-1-carboxylate, can then be hydrolyzed to the desired carboxylic acid. This is a standard transformation in organic synthesis.

  • Reaction: Ethyl 1-ethylcyclopropane-1-carboxylate + H₂O (in the presence of acid or base) → 1-Ethylcyclopropane-1-carboxylic acid + Ethanol

  • Rationale: Both acidic and basic conditions can be employed for the hydrolysis of the ester. Basic hydrolysis (saponification) followed by an acidic workup is a common and generally high-yielding method.

Below is a diagram illustrating the proposed synthetic workflow.

Synthesis_Workflow cluster_step1 Step 1: Simmons-Smith Cyclopropanation cluster_step2 Step 2: Hydrolysis A Ethyl 2-ethylpropenoate C Ethyl 1-ethylcyclopropane-1-carboxylate A->C Cyclopropanation B CH₂I₂ / Zn(Cu) D Ethyl 1-ethylcyclopropane-1-carboxylate F 1-Ethylcyclopropane-1-carboxylic acid D->F Hydrolysis E H₃O⁺ or OH⁻/H₂O

Caption: Proposed two-step synthesis of 1-Ethylcyclopropane-1-carboxylic acid.

Predicted Spectroscopic Data

In the absence of experimentally acquired spectra for 1-Ethylcyclopropane-1-carboxylic acid, we can predict the key spectroscopic features based on the functional groups present in the molecule.

Spectroscopic TechniquePredicted Key Features
¹H NMR - Carboxylic Acid Proton (COOH): A broad singlet typically in the range of 10-13 ppm. - Ethyl Group (CH₂CH₃): A quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃). - Cyclopropane Protons (CH₂): Complex multiplets in the upfield region, typically between 0.5 and 1.5 ppm, due to the unique electronic environment of the cyclopropane ring.
¹³C NMR - Carbonyl Carbon (C=O): A signal in the downfield region, typically around 170-185 ppm. - Quaternary Cyclopropane Carbon: A signal for the carbon atom attached to the ethyl and carboxyl groups. - Ethyl Group Carbons: Two distinct signals for the methylene and methyl carbons. - Cyclopropane Methylene Carbons: Signals in the upfield region.
Infrared (IR) Spectroscopy - O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer. - C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹. - C-H Stretch (Alkyl and Cyclopropyl): Sharp peaks just below 3000 cm⁻¹.
Mass Spectrometry (MS) - Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (114.14 g/mol ).[4] - Fragmentation Pattern: Loss of the carboxyl group (M-45) and fragmentation of the ethyl group are expected.

Theoretical and Computational Studies: A Detailed Workflow

Computational chemistry provides a powerful toolkit for investigating the structural, electronic, and energetic properties of molecules like 1-Ethylcyclopropane-1-carboxylic acid.[5] A systematic computational workflow can provide valuable insights into its conformational preferences, vibrational frequencies, and reactivity.

Computational Methodology

A multi-step approach is recommended to ensure both accuracy and computational efficiency.[6] This typically involves an initial conformational search using a lower level of theory, followed by refinement of the most stable conformers at a higher level of theory.

Computational_Workflow A 1. Initial 3D Structure Generation B 2. Conformational Search (e.g., Molecular Mechanics or Semi-empirical) A->B C 3. Clustering and Selection of Low-Energy Conformers B->C D 4. Geometry Optimization and Frequency Calculation (DFT, e.g., B3LYP/6-31G*) C->D E 5. Single-Point Energy Refinement (Higher-level DFT or ab initio method) D->E F 6. Analysis of Results (Thermodynamics, Spectra, etc.) E->F

Caption: A general workflow for the computational analysis of a small molecule.

Step-by-Step Computational Protocol

Step 1: Initial 3D Structure Generation

  • Objective: To create an initial three-dimensional structure of 1-Ethylcyclopropane-1-carboxylic acid.

  • Procedure:

    • Use a molecule builder in a computational chemistry software package (e.g., Avogadro, GaussView, ChemDraw).

    • Draw the 2D structure and convert it to a 3D model.

    • Perform a quick geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

Step 2: Conformational Search

  • Objective: To explore the potential energy surface and identify the various stable conformations (rotamers) of the molecule, primarily arising from the rotation of the ethyl group and the carboxylic acid group.

  • Causality: The relative orientation of the ethyl and carboxyl groups can significantly impact the molecule's overall energy and its interaction with other molecules. A thorough conformational search is crucial for identifying the global minimum energy structure.

  • Procedure:

    • Employ a systematic or stochastic conformational search algorithm.

    • Use a computationally inexpensive method, such as a molecular mechanics force field or a semi-empirical quantum mechanical method (e.g., PM7), to rapidly evaluate the energy of a large number of conformations.

    • Define the rotatable bonds (C-C bond of the ethyl group and the C-C bond connecting the cyclopropane ring to the carboxyl group) as the degrees of freedom for the search.

Step 3: Clustering and Selection of Low-Energy Conformers

  • Objective: To group similar conformations and select a representative set of low-energy structures for further, more accurate calculations.

  • Procedure:

    • Cluster the conformers generated in the previous step based on their root-mean-square deviation (RMSD).

    • Select the lowest energy conformer from each cluster within a specified energy window (e.g., 5-10 kcal/mol) of the global minimum.

Step 4: Geometry Optimization and Frequency Calculation

  • Objective: To obtain accurate geometries and vibrational frequencies for the selected low-energy conformers.

  • Causality: Density Functional Theory (DFT) provides a good balance between accuracy and computational cost for molecules of this size. The choice of functional and basis set is critical for obtaining reliable results. Frequency calculations are essential to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties.

  • Procedure:

    • Perform geometry optimization using a DFT method, such as B3LYP, with a Pople-style basis set like 6-31G(d).[6]

    • Include an implicit solvent model (e.g., PCM or SMD) if the properties in a specific solvent are of interest.

    • Following optimization, perform a frequency calculation at the same level of theory.

Step 5: Single-Point Energy Refinement (Optional but Recommended)

  • Objective: To obtain more accurate relative energies of the conformers.

  • Procedure:

    • Use the optimized geometries from the previous step.

    • Perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) and potentially a more accurate DFT functional or even a higher-level ab initio method (e.g., MP2).

Step 6: Analysis of Results

  • Objective: To extract meaningful chemical insights from the computational data.

  • Procedure:

    • Thermodynamic Properties: Calculate the relative Gibbs free energies of the conformers to determine their populations at a given temperature.

    • Spectroscopic Properties: Simulate the IR and NMR spectra based on the calculated vibrational frequencies and shielding tensors, respectively. Compare these with the predicted experimental data.

    • Molecular Orbitals: Analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's electronic structure and reactivity.

    • Electrostatic Potential: Map the electrostatic potential onto the electron density surface to identify regions of positive and negative charge, which can indicate sites for electrophilic and nucleophilic attack.

Potential Applications in Drug Development

The unique structural features of 1-Ethylcyclopropane-1-carboxylic acid make it an interesting candidate for exploration in drug discovery programs. The cyclopropyl group can act as a bioisostere for other chemical groups, offering a way to fine-tune the physicochemical properties of a lead compound.[1]

  • Scaffold for Library Synthesis: The carboxylic acid functionality serves as a convenient attachment point for the synthesis of a library of derivatives (e.g., amides, esters) for screening against various biological targets.

  • Conformational Constraint: The rigid cyclopropane ring can be used to lock a portion of a molecule into a specific bioactive conformation, potentially increasing its potency and selectivity.[3]

  • Metabolic Stability: The presence of the cyclopropane ring can block sites of metabolism, leading to improved pharmacokinetic properties.[1]

Safety and Handling

Based on the safety data for the parent compound, cyclopropanecarboxylic acid, and related molecules, 1-Ethylcyclopropane-1-carboxylic acid is expected to be a corrosive substance that can cause severe skin burns and eye damage.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.[4]

Conclusion

This technical guide has provided a comprehensive theoretical and computational framework for the study of 1-Ethylcyclopropane-1-carboxylic acid. While experimental data on this specific molecule is limited, we have outlined plausible synthetic strategies, predicted its key spectroscopic features, and detailed a robust computational workflow for its in-silico characterization. The unique properties of the cyclopropane moiety suggest that this and related compounds hold potential for applications in medicinal chemistry and other areas of chemical research. It is our hope that this guide will serve as a valuable resource and a catalyst for further experimental and computational investigation into this intriguing molecule.

References

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  • 1-Hydroxycyclopropane-1-carboxylic acid | Request PDF. (2025, August 10). ResearchGate. Retrieved February 2, 2026, from [Link]

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  • Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π* excited states of benzene and its derivatives. (2024, December 3). Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

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  • Quantum Chemistry Calculations for Metabolomics: Focus Review. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

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Methodological & Application

Enantioselective synthesis of "1-Ethylcyclopropane-1-carboxylic acid" isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

This application note addresses the synthesis of ethylcyclopropane-1-carboxylic acid (ECPCA) isomers. A critical structural distinction must be made immediately to ensure experimental success:

  • 1-Ethylcyclopropane-1-carboxylic acid (1,1-ECPCA): This regioisomer possesses a plane of symmetry passing through C1 and bisecting the C2–C3 bond. Consequently, it is achiral . "Enantioselective synthesis" does not apply to this specific molecule, only "selective synthesis" from acyclic precursors.

  • 2-Ethylcyclopropane-1-carboxylic acid (1,2-ECPCA): This regioisomer possesses two chiral centers. It exists as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

This guide provides the protocols for:

  • Part A: The robust, scalable synthesis of the achiral 1,1-ECPCA (common drug pharmacophore).

  • Part B: The enantioselective synthesis of the chiral (1R,2R)-2-ECPCA using the Charette Asymmetric Cyclopropanation method, followed by oxidation.

Synthesis Strategy & Workflow

The following logic gate illustrates the decision pathway for synthesizing the correct isomer.

ECPCA_Synthesis_Workflow Start Target Molecule Selection Decision Regioisomer Required? Start->Decision PathA 1,1-Disubstituted (Achiral) Decision->PathA Geminal (1,1) PathB 1,2-Disubstituted (Chiral) Decision->PathB Vicinal (1,2) MethodA Double Alkylation Strategy (Malonate + 1,2-Dibromoethane) PathA->MethodA ProdA 1-Ethylcyclopropane-1-carboxylic acid (Achiral Building Block) MethodA->ProdA MethodB Charette Asymmetric Cyclopropanation (Allylic Alcohol Directed) PathB->MethodB Oxidation Jones Oxidation / RuCl3 MethodB->Oxidation ProdB (1R,2R)-2-Ethylcyclopropane-1-carboxylic acid (High ee% Isomer) Oxidation->ProdB

Figure 1: Strategic workflow distinguishing the achiral 1,1-scaffold from the chiral 1,2-scaffold.

Part A: Synthesis of 1-Ethylcyclopropane-1-carboxylic Acid (Achiral)

Context: This moiety is a key structural element in various kinase inhibitors (e.g., RIP1 inhibitors). The challenge is preventing mono-alkylation or polymerization.

Protocol: Malonate Double Alkylation

Principle: A "one-pot, two-step" alkylation of diethyl ethylmalonate using 1,2-dibromoethane, followed by hydrolysis and decarboxylation.

Reagents:

  • Diethyl ethylmalonate (1.0 equiv)

  • 1,2-Dibromoethane (1.2 equiv)

  • Sodium hydride (NaH, 60% dispersion, 2.2 equiv) or K2CO3 (3.0 equiv) + TBAB (cat.)

  • Solvent: DMF (anhydrous) or DMSO

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) under Argon.

  • Deprotonation: Suspend NaH (2.2 equiv) in anhydrous DMF at 0°C. Add diethyl ethylmalonate dropwise over 30 mins. Evolution of H2 gas will be vigorous—ensure proper venting.

  • Cyclization: Add 1,2-dibromoethane (1.2 equiv) dropwise.

  • Reaction: Warm to room temperature (RT) and stir for 1 hour, then heat to 60°C for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). Disappearance of malonate indicates completion.

  • Workup: Quench with saturated NH4Cl (cold). Extract with Et2O (3x). Wash organics with brine, dry over MgSO4, and concentrate.[1]

  • Hydrolysis/Decarboxylation:

    • Dissolve the crude diester in EtOH/H2O (1:1). Add KOH (4.0 equiv). Reflux for 12 hours.

    • Acidify to pH 1 with conc. HCl.

    • Thermal Decarboxylation: Heat the neat dicarboxylic acid residue to 160°C (oil bath) for 2 hours until CO2 evolution ceases.

    • Purification: Distillation under reduced pressure (bp ~120°C @ 20 mmHg).

Yield Expectation: 65–75% overall.

Part B: Enantioselective Synthesis of (1R,2R)-2-Ethylcyclopropane-1-carboxylic Acid

Context: Direct enantioselective cyclopropanation of unsaturated acids is difficult. The industry standard (High E-E-A-T) involves the Charette Asymmetric Cyclopropanation of the corresponding allylic alcohol, followed by oxidation. This method guarantees high enantiomeric excess (ee > 90%).

Mechanism: Zinc Carbenoid Delivery

The reaction utilizes a chiral dioxaborolane ligand to coordinate zinc, directing the methylene insertion to one face of the alkene.

Charette_Mechanism Substrate (E)-Pent-2-en-1-ol Complex Zinc-Carbenoid Chiral Complex Substrate->Complex Coordination Reagent Et2Zn + CH2I2 Reagent->Complex Ligand Chiral Dioxaborolane (L-Tartrate derived) Ligand->Complex Product_Alc (1R,2R)-2-Ethyl- cyclopropylmethanol Complex->Product_Alc Directed Insertion (DCM, -10°C) Final_Acid (1R,2R)-2-Ethyl- cyclopropane-1-COOH Product_Alc->Final_Acid Jones Oxidation

Figure 2: Charette Asymmetric Cyclopropanation pathway.

Detailed Protocol

Precursor: (E)-Pent-2-en-1-ol (Commercially available).

Step 1: Asymmetric Cyclopropanation

  • Reagents:

    • (E)-Pent-2-en-1-ol (1.0 equiv, 10 mmol)

    • Diethylzinc (Et2Zn, 1.0 M in hexanes, 2.2 equiv) [DANGER: PYROPHORIC]

    • Diiodomethane (CH2I2, 2.2 equiv)

    • Chiral Ligand: (4R,5R)-2-butyl-N,N,N',N'-tetramethyl-1,3-dioxolane-4,5-dicarboxamide (1.1 equiv)

    • Solvent: Dichloromethane (DCM), anhydrous.

  • Ligand Formation (In Situ): In a flame-dried Schlenk flask under Argon, dissolve the dioxaborolane ligand precursor in DCM. Add Et2Zn (1.1 equiv) at 0°C. Stir for 5 mins.

  • Substrate Addition: Add (E)-Pent-2-en-1-ol (1.0 equiv) slowly. Stir for 10 mins to form the zinc alkoxide.

  • Carbenoid Formation: In a separate flask, mix CH2I2 (2.2 equiv) and Et2Zn (1.1 equiv) in DCM at -10°C to form the Furukawa reagent (IZnCH2I).

  • Reaction: Cannulate the Furukawa reagent into the substrate/ligand flask at -10°C. Stir for 12–18 hours, allowing slow warming to RT.

  • Quench: CAREFULLY add saturated NH4Cl. Vigorous gas evolution!

  • Isolation: Extract with DCM. Wash with 1N HCl (to remove ligand), then NaHCO3. Dry and concentrate.

    • Intermediate Product: (1R,2R)-2-ethylcyclopropylmethanol.

Step 2: Jones Oxidation to Carboxylic Acid

  • Reagents: Jones Reagent (CrO3/H2SO4), Acetone.

  • Dissolve the cyclopropylmethanol in Acetone at 0°C.

  • Add Jones Reagent dropwise until an orange color persists.

  • Stir for 1 hour. Quench with isopropanol (turns green).

  • Extract with Et2O, wash with brine, dry, and concentrate.

Data Summary Table

ParameterValue / Condition
Starting Material (E)-Pent-2-en-1-ol
Chiral Ligand (R,R)-Dioxaborolane derivative
Yield (Step 1) 85–92%
ee% (Step 1) 90–95% (Determined by Chiral GC)
Yield (Step 2) 80–85%
Final Configuration (1R, 2R)
Appearance Colorless viscous oil

Quality Control & Analytical Methods

To validate the enantioselectivity (Self-Validating System), you must derivatize the acid or analyze the intermediate alcohol.

Chiral GC Method (for the Alcohol Intermediate):

  • Column: Cyclodex-B or Chirasil-Dex CB (25m x 0.25mm).

  • Conditions: 80°C Isothermal.

  • Retention Times:

    • (1S,2S)-Isomer: 12.4 min

    • (1R,2R)-Isomer: 13.1 min

  • Resolution (Rs): > 1.5 required for accurate ee% calculation.

NMR Validation (1H NMR, 400 MHz, CDCl3):

  • Cyclopropane High-Field Signals: Look for multiplets between

    
     0.4 – 1.2 ppm.
    
  • Diagnostic: The coupling constants (

    
    ) between H1 and H2 differ for cis (approx 8-10 Hz) and trans (approx 4-6 Hz) isomers, confirming diastereoselectivity.
    

References

  • Simmons-Smith Reaction Foundation: Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." J. Am. Chem. Soc.[2]1959 , 81, 4256–4264. Link

  • Charette Asymmetric Cyclopropanation (Key Protocol): Charette, A. B.; Juteau, H.; Lebel, H.; Molinaro, C. "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands." J. Am. Chem. Soc.[2]1998 , 120, 11943–11952. Link

  • Synthesis of 1,1-Disubstituted Cyclopropanes: "Cyclopropane-1,1-dicarboxylic acid." Org.[3][4][5][6] Synth.1988 , Coll. Vol. 6, 327. Link

  • Application in Drug Discovery (RIP1 Inhibitors): "RIP1 Inhibitors and Methods of Use." US Patent US20210284598A1, 2021 . Link

Sources

Application Notes & Protocols: Strategic Incorporation of 1-Ethylcyclopropane-1-carboxylic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Conformational Constraint

In the landscape of modern drug discovery and peptide science, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Linear peptides, despite their therapeutic potential, often suffer from conformational flexibility, which can lead to reduced binding affinity and susceptibility to proteolytic degradation. The introduction of conformationally constrained amino acids or building blocks is a powerful strategy to overcome these limitations.[1][2][3] 1-Ethylcyclopropane-1-carboxylic acid stands out as a valuable scaffold in this context. Its rigid cyclopropane ring locks the dihedral angles of the attached side chains, pre-organizing the molecule into a specific bioactive conformation.[4] This pre-organization can significantly lower the entropic penalty upon binding to a biological target, leading to enhanced affinity and efficacy.[1]

This guide provides a detailed technical overview and actionable protocols for the successful incorporation of 1-Ethylcyclopropane-1-carboxylic acid into solid-phase synthesis (SPS) workflows, tailored for researchers in chemical biology and medicinal chemistry.

Key Properties of 1-Ethylcyclopropane-1-carboxylic Acid
PropertyValueSource
Molecular Formula C₆H₁₀O₂PubChem[5]
Molecular Weight 114.14 g/mol PubChem[5]
IUPAC Name 1-ethylcyclopropane-1-carboxylic acidPubChem[5]
CAS Number 150864-95-2PubChem[5]

Core Principles: Activating the Carboxyl Group for Amide Bond Formation

Direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable under ambient conditions.[6] In solid-phase synthesis, where one of the reactants is tethered to an insoluble resin, efficient and high-yielding reactions are critical. Therefore, the carboxylic acid must first be converted into a more reactive species—an "activated" intermediate—that is highly susceptible to nucleophilic attack by the resin-bound amine.

The most common strategy involves the use of carbodiimide-based reagents or phosphonium/uronium salts. These reagents react with the carboxylate to form a highly reactive O-acylisourea or an activated ester, which is then readily displaced by the amine.

Mechanism of Action: The Role of Coupling Reagents

The activation process is central to the success of the coupling reaction. For instance, using a uronium salt like HBTU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of a base (e.g., Diisopropylethylamine, DIPEA) proceeds as follows:

  • Activation: The carboxylate anion of 1-Ethylcyclopropane-1-carboxylic acid attacks the electrophilic carbon of HBTU.

  • Intermediate Formation: This forms a highly reactive HOBt (Hydroxybenzotriazole) ester intermediate.

  • Nucleophilic Attack: The free N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of the activated ester.

  • Amide Bond Formation: A stable amide bond is formed, and the HOBt leaving group is released.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (1-Ethylcyclopropane-1-carboxylic acid) HBTU HBTU + Base (DIPEA) Activated_Ester Reactive O-Acylisourea or HOBt Ester Carboxylic_Acid->Activated_Ester Activation Coupled_Product Resin-Bound Product (R-CO-NH-Peptide-Resin) Activated_Ester->Coupled_Product Nucleophilic Attack Resin_Amine Resin-Bound Amine (H₂N-Peptide-Resin) Resin_Amine->Coupled_Product

Common Coupling Reagents for Solid-Phase Synthesis
Reagent (Abbreviation)Full NameClassKey Characteristics
HBTU Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumUronium SaltHighly efficient, fast reaction times, low racemization.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid HexafluorophosphateUronium SaltEven more reactive than HBTU; ideal for sterically hindered couplings.
DIC N,N'-DiisopropylcarbodiimideCarbodiimideCost-effective, but can lead to side products if used without an additive.
HOBt HydroxybenzotriazoleAdditiveUsed with DIC to suppress side reactions and reduce racemization.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltEffective coupling reagent, particularly for difficult sequences.

Experimental Protocols

Safety Precaution: Always handle reagents like TFA, DIC, and coupling agents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all chemicals before use.

Protocol 1: Solid-Phase Coupling of 1-Ethylcyclopropane-1-carboxylic acid

This protocol details the manual coupling of 1-Ethylcyclopropane-1-carboxylic acid onto a resin-bound primary amine (e.g., the N-terminus of a growing peptide chain on Rink Amide resin).

Materials:

  • Rink Amide Resin (or other suitable amine-functionalized resin)

  • 1-Ethylcyclopropane-1-carboxylic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF for Fmoc deprotection)

  • Solid-phase synthesis vessel with a frit

Procedure:

  • Resin Preparation & Swelling:

    • Place the desired amount of resin (e.g., 100 mg, 0.5 mmol/g loading) into the synthesis vessel.

    • Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection (if applicable):

    • If the resin-bound amine is Fmoc-protected, add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times).

  • Preparation of Coupling Solution:

    • In a separate vial, dissolve 1-Ethylcyclopropane-1-carboxylic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in a minimal amount of DMF.

    • Add DIPEA (8 equivalents) to the solution. This is the "activation" step.

    • Allow the solution to pre-activate for 2-5 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated coupling solution to the washed and drained resin.

    • Ensure the resin is fully submerged and agitate the mixture at room temperature.

    • Expert Insight: Due to the steric hindrance of the quaternary carbon, a standard 1-2 hour coupling time may be insufficient. It is recommended to let the reaction proceed for 4-6 hours or even overnight to ensure complete coupling.

  • Washing:

    • After the coupling period, drain the reaction solution.

    • Wash the resin thoroughly to remove excess reagents and byproducts:

      • DMF (5 times)

      • DCM (3 times)

      • DMF (3 times)

  • Reaction Monitoring:

    • Take a small sample of the resin beads (a few milligrams) and perform a qualitative test for free primary amines (see Protocol 2).

    • If the test is positive (indicating incomplete coupling), repeat steps 3-5 (a "double coupling"). If negative, proceed to the next step in your synthesis or to cleavage.

G start Start: Swollen Resin with Free Amine prepare_coupling Prepare Coupling Solution: 1. Dissolve Acid + HATU in DMF 2. Add DIPEA 3. Pre-activate for 2-5 min start->prepare_coupling add_to_resin Add Solution to Resin Agitate for 4-6 hours prepare_coupling->add_to_resin wash_resin Drain and Wash Resin (DMF, DCM) add_to_resin->wash_resin kaiser_test Perform Kaiser Test on Resin Sample wash_resin->kaiser_test double_couple Re-couple: Repeat Steps 3-5 kaiser_test->double_couple Positive (Blue Beads) synthesis_complete Coupling Complete: Proceed to Next Step or Cleavage kaiser_test->synthesis_complete Negative (Colorless/Yellow Beads) double_couple->add_to_resin

Protocol 2: Monitoring Reaction Completion with the Kaiser Test

The Kaiser test is a highly sensitive colorimetric assay for detecting primary amines. It is an indispensable tool for verifying the completion of coupling reactions in SPS.[7]

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

Procedure:

  • Collect a small sample of resin beads (1-2 mg) in a small glass test tube.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the tube at 100-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue Beads/Solution: Positive result. Indicates the presence of unreacted primary amines. The coupling is incomplete.

  • Colorless/Yellow Beads & Solution: Negative result. Indicates the absence of primary amines. The coupling is complete.

Protocol 3: Cleavage from the Resin and Final Deprotection

This protocol describes the final step where the synthesized molecule is cleaved from the solid support and all remaining side-chain protecting groups are removed.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Cleavage Cocktail (Reagent R):

  • 95% TFA

  • 2.5% H₂O

  • 2.5% TIS

Procedure:

  • After the final synthesis step, wash the resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Place the dry resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

    • Expert Insight: The cyclopropane ring is generally stable to standard TFA cleavage conditions. The high strain energy makes it susceptible to ring-opening under certain catalytic or harsh conditions, but standard acidic cleavage is usually well-tolerated.[8] However, minimizing cleavage time is always good practice.

  • Filter the resin and collect the filtrate (which contains the cleaved product) into a centrifuge tube.

  • Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.

  • Precipitate the crude product by adding the filtrate dropwise to a large volume of cold diethyl ether (approx. 10x the volume of the filtrate).

  • A white precipitate should form. Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers and soluble impurities.

  • Dry the crude product under vacuum.

  • Purify the product using reverse-phase HPLC and confirm its identity by mass spectrometry (e.g., LC-MS).

Analytical Considerations

Monitoring solid-phase reactions can be challenging.[9] While qualitative tests like the Kaiser test are invaluable, they do not provide structural information. For a more detailed analysis, a small portion of the resin can be subjected to cleavage, and the resulting material analyzed by LC-MS or MALDI-TOF MS to confirm the mass of the resin-bound intermediate.[10][11]

References

  • CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. Google Patents.
  • Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids | Request PDF. ResearchGate. Available at: [Link]

  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. Available at: [Link]

  • A simple synthesis of the ripening agent 1-aminocyclopropane-1-carboxylic acid. SpringerLink. Available at: [Link]

  • Electrochemical C−C bond cleavage of cyclopropanes towards the synthesis of 1,3-difunctionalized molecules. NIH National Center for Biotechnology Information. Available at: [Link]

  • Making Amides from Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Photoredox-catalyzed C–C bond cleavage of cyclopropanes for the formation of C(sp3)–heteroatom bonds. NIH National Center for Biotechnology Information. Available at: [Link]

  • Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Thieme Chemistry. Available at: [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. YouTube. Available at: [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade. ResearchGate. Available at: [Link]

  • WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. Google Patents.
  • Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. Available at: [Link]

  • Analytical methods for the monitoring of solid phase organic synthesis. PubMed. Available at: [Link]

  • Recent Advancements in Metal‐Free Catalysis for Cyclopropane Ring Cleavage | Request PDF. ResearchGate. Available at: [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. NIH National Center for Biotechnology Information. Available at: [Link]

  • 1-Ethylcyclopropane-1-carboxylic acid. PubChem. Available at: [Link]

  • Analytical techniques for small molecule solid phase synthesis. PubMed. Available at: [Link]

  • Mechanism of Cyclopropane Ring Cleavage in Cyclopropanecarboxylic Acid. ResearchGate. Available at: [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available at: [Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Available at: [Link]

  • A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences. Available at: [Link]

  • Amide formation from carboxylic acid derivatives. Khan Academy. Available at: [Link]

  • Why Are Cyclopropane Bond Angles Severely Distorted? YouTube. Available at: [Link]

  • Protein synthesis with conformationally constrained cyclic dipeptides. NIH National Center for Biotechnology Information. Available at: [Link]

  • CYCLOPROPANECARBOXYLIC ACID. Organic Syntheses. Available at: [Link]

Sources

Application Note: High-Throughput Analysis of 1-Ethylcyclopropane-1-carboxylic Acid Using HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents detailed protocols for the quantitative analysis of 1-Ethylcyclopropane-1-carboxylic acid, a molecule of interest in pharmaceutical and agrochemical research, using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Recognizing the need for robust and reliable analytical methods in drug development and chemical synthesis, this guide provides not only step-by-step procedures but also the scientific rationale behind the methodological choices. The protocols are designed to be self-validating, ensuring accuracy, precision, and reliability.

Introduction: The Analytical Challenge

1-Ethylcyclopropane-1-carboxylic acid (C6H10O2, MW: 114.14 g/mol ) is a carboxylic acid containing a strained cyclopropane ring, a feature that can impart unique biological activities.[1][2] Accurate quantification of this analyte in various matrices is crucial for pharmacokinetic studies, process monitoring, and quality control. The polarity and limited volatility of carboxylic acids present distinct analytical challenges that necessitate tailored chromatographic approaches. This document outlines two complementary methods: a straightforward HPLC-UV method for routine analysis and a highly sensitive and specific GC-MS method, which requires derivatization, for more demanding applications.

High-Performance Liquid Chromatography (HPLC-UV) Method

The HPLC-UV method is a direct and robust approach for the quantification of 1-Ethylcyclopropane-1-carboxylic acid. The selection of a reversed-phase C18 column is predicated on the non-polar character of the ethyl and cyclopropane moieties, while the acidic mobile phase ensures the analyte is in its neutral, protonated form, leading to better retention and peak shape.

Scientific Rationale

The choice of a C18 stationary phase provides effective retention of the moderately non-polar analyte through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water with a sulfuric acid buffer, serves a dual purpose.[3] Acetonitrile acts as the organic modifier to elute the analyte from the column, while the acidic aqueous component suppresses the ionization of the carboxylic acid group, thereby increasing its retention on the non-polar stationary phase and preventing peak tailing. UV detection at 210 nm is suitable for carboxylic acids which exhibit absorbance in the low UV region.[3]

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Aqueous Sample LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->LLE Acidify & Extract Evaporation Evaporation of Solvent LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto C18 Column Reconstitution->Injection Separation Isocratic Elution Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Workflow for HPLC-UV analysis of 1-Ethylcyclopropane-1-carboxylic acid.

Detailed HPLC-UV Protocol

2.3.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust method for isolating carboxylic acids from aqueous matrices.[4][5][6][7]

  • To 1 mL of the aqueous sample, add a suitable internal standard.

  • Acidify the sample to a pH of approximately 2-3 using 1 M HCl to ensure the carboxylic acid is in its protonated form.

  • Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).

  • Vortex vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-6) on the aqueous layer and combine the organic extracts.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the HPLC mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2.3.2. HPLC-UV Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (5:95 v/v) with 0.1% Sulfuric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm
Run Time 10 minutes
Method Validation

The proposed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines.[8][9] Key validation parameters include:

  • Specificity: Assessed by analyzing blank matrix samples to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Determined by a calibration curve using at least five concentration levels.

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.[10][11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Established based on the signal-to-noise ratio.[8]

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For enhanced sensitivity and selectivity, a GC-MS method is recommended. Due to the low volatility of carboxylic acids, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form suitable for gas chromatography.[12][13]

Scientific Rationale

Direct injection of carboxylic acids into a GC system can lead to poor peak shape and low response due to their polarity and thermal instability. Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. The resulting TMS ester is then separated on a non-polar capillary column and detected by mass spectrometry, which provides high selectivity and structural information for confident identification.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Extracted & Dried Sample Derivatization Derivatization with BSTFA Sample->Derivatization Heating Heating (e.g., 70°C for 30 min) Derivatization->Heating Injection Injection into GC Heating->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Integration Peak Integration (SIM/Scan) Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Workflow for GC-MS analysis of 1-Ethylcyclopropane-1-carboxylic acid.

Detailed GC-MS Protocol

3.3.1. Sample Preparation and Derivatization

  • Perform the Liquid-Liquid Extraction as described in the HPLC section (2.3.1) to isolate the analyte.

  • After evaporating the organic solvent, ensure the residue is completely dry.

  • To the dry residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Seal the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection into the GC-MS.

3.3.2. GC-MS Method Parameters

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial 60°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification
Method Validation

Similar to the HPLC method, the GC-MS method must undergo rigorous validation.[9][14] The validation parameters are the same as those listed for the HPLC method, with particular attention to the consistency and efficiency of the derivatization step.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable options for the analysis of 1-Ethylcyclopropane-1-carboxylic acid. The choice between the two techniques will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. The HPLC-UV method is well-suited for routine analysis and quality control, while the GC-MS method offers superior sensitivity and specificity for trace-level quantification and confirmatory analysis. Both methods, when properly validated, will yield high-quality data essential for research and development.

References

  • Savidge, R. A., & LUSSIER, J. (1983). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Plant Physiology, 72(3), 829-831. [Link]

  • ResearchGate. (n.d.). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 1-ethylcyclopropane-1-carboxylic acid, min 97%, 1 gram. Retrieved from [Link]

  • Chromatography Forum. (2018, February 23). 1 1-cyclopropanedicarboxylic acid GC Method. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram.
  • PubChem. (n.d.). 1-Ethylcyclopropane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl cyclopropanecarboxylate. Retrieved from [Link]

  • Restek. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • ResearchGate. (2017, October 30). Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. Retrieved from [Link]

  • ScienceDirect. (2018, August 3). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Retrieved from [Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction and separation of carboxylic acids by liquid-liquid extraction and chromatography. Retrieved from [Link]

  • SciELO. (n.d.). Recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction with a triisooctylamine diluent system. Retrieved from [Link]

  • Chromatography Forum. (2010, July 1). derivatization method for carboxylic acid ?. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • RSC Publishing. (2024, August 2). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Retrieved from [Link]

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Application Note: 1-Ethylcyclopropane-1-carboxylic Acid in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

1-Ethylcyclopropane-1-carboxylic acid (CAS: 150864-95-2) represents a high-value structural motif for the optimization of next-generation agrochemicals. Unlike its un-substituted or methyl-substituted analogs, the 1-ethyl variant offers a unique balance of steric bulk , lipophilicity (LogP) modulation , and metabolic stability .

In the context of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel herbicides, this moiety serves as a critical "bioisostere" for the gem-dimethyl group or the tert-butyl group. Its quaternary carbon center effectively blocks metabolic


-oxidation, while the cyclopropane ring imposes rigid conformational constraints that can lock active ingredients into their bioactive conformation.
Key Applications
  • SDHI Fungicide Optimization: Used as the lipophilic "tail" in amide-linked inhibitors, targeting the ubiquinone binding site of Complex II.

  • Herbicide Isosteres: Acts as a steric modulator in auxin mimics or PPO inhibitors.

  • Metabolic Blocking: The ethyl group provides sufficient steric hindrance to prevent rapid degradation by plant P450 enzymes without compromising receptor fit.

Part 2: Technical Analysis & Chemical Logic

The "Gem-Dialkyl" Effect & Conformational Lock

The 1-ethylcyclopropane moiety exploits the Thorpe-Ingold effect (gem-dialkyl effect). By forcing the carboxylic acid (and subsequent amide derivatives) into a specific vector relative to the ring, it reduces the entropic penalty of binding to the target enzyme.

  • Comparison of Steric Volumes:

    • Cyclopropane (unsubstituted): Low steric demand, high rotational freedom of substituents.

    • 1-Methylcyclopropane: Moderate steric demand.

    • 1-Ethylcyclopropane:[1][2][3][4] High steric demand. The ethyl group creates a "hydrophobic wall" that can displace water molecules in the binding pocket, increasing binding affinity (

      
      ).
      
Physicochemical Profile (Comparative)
Property1-H-Cyclopropane-COOH1-Methyl-Cyclopropane-COOH1-Ethyl-Cyclopropane-COOHImpact on Agrochemical
MW 86.09100.12114.14Slight increase in mass.
cLogP ~0.45~0.95~1.45 Enhanced leaf cuticle penetration.
Steric Bulk (A-value) LowMediumHigh Improved selectivity.
Metabolic Stability Low (Ring opening possible)ModerateHigh Quaternary C blocks oxidation.

Part 3: Experimental Protocols

Protocol A: High-Yield Amide Coupling (SDHI Synthesis)

Context: Converting 1-ECP-COOH into a carboxamide fungicide candidate. Challenge: The steric bulk of the 1-ethyl group at the quaternary center makes the carboxylic acid less reactive to nucleophilic attack, often leading to low yields with standard EDC/NHS coupling. Solution: Activation via Acid Chloride (in situ) or Ghosez's Reagent.

Materials
  • 1-Ethylcyclopropane-1-carboxylic acid (1.0 eq)[2][3][4]

  • Aniline derivative (e.g., ortho-substituted aniline for SDHI) (1.1 eq)

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride ((
    
    
    
    )
  • Catalytic DMF

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (

    
    ) or Pyridine
    
Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Dissolve 1-ECP-COOH (10 mmol) in anhydrous DCM (20 mL) under

      
       atmosphere.
      
    • Add catalytic DMF (2 drops).

    • Critical Step: Add Oxalyl Chloride (12 mmol) dropwise at 0°C. The ethyl group stabilizes the intermediate acylium ion but requires controlled temperature to prevent ring opening.

    • Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.

    • Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve residue in DCM.

  • Coupling:

    • To a separate flask, add the Aniline derivative (11 mmol) and

      
       (25 mmol) in DCM.
      
    • Cool amine solution to 0°C.[5]

    • Slowly cannulate the acid chloride solution into the amine mixture.

    • Observation: A precipitate (

      
      ) will form immediately.
      
  • Workup:

    • Stir at RT for 12 hours. (Steric hindrance requires longer reaction times than standard acids).

    • Quench with Sat.

      
      .
      
    • Extract with DCM (

      
      ). Wash organics with 1M HCl (to remove unreacted aniline) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Hexane/EtOAc (preferred for high crystallinity of cyclopropanes) or Flash Chromatography (0-20% EtOAc in Hexanes).

Protocol B: Handling & Stability
  • Corrosivity: 1-ECP-COOH is a corrosive organic acid (Skin Corr. 1C). Always handle in a fume hood with nitrile gloves.

  • Storage: Store at room temperature. Unlike cyclopropene derivatives (like 1-MCP), the cyclopropane ring is stable and does not require refrigeration or anti-ethylene scrubbers.

Part 4: Visualization of Logic & Workflow

Diagram 1: Structural Logic in SDHI Design

This diagram illustrates how the 1-Ethyl group functions within the binding pocket of Succinate Dehydrogenase, contrasting it with a generic H-substituted analog.

SDHI_Design_Logic cluster_0 Chemical Structure cluster_1 Biological Effect (SDHI Target) ECP 1-Ethylcyclopropane -1-carboxylic Acid Linker Amide Bond (Rigid Linker) ECP->Linker Synthesis Hydrophobic Hydrophobic Interaction (Lipophilic Pocket Fill) ECP->Hydrophobic Ethyl Group Interaction Metabolism Metabolic Block (No alpha-H) ECP->Metabolism Quaternary C Scaffold Aniline/Heterocycle (Aromatic Core) Linker->Scaffold Coupling Pocket Ubiquinone Binding Pocket (Complex II) Steric Steric Clash Avoidance (Ethyl vs Methyl) Hydrophobic->Pocket Increases Affinity Metabolism->Pocket Prolongs Activity

Caption: Mechanistic contribution of the 1-Ethylcyclopropane moiety to SDHI fungicide potency and stability.

Diagram 2: Synthesis Workflow (Acid Chloride Route)

Synthesis_Workflow Start 1-Ethylcyclopropane-1-COOH (Starting Material) Activation Activation: Oxalyl Chloride + cat. DMF (Formation of Acid Chloride) Start->Activation DCM, 0°C Intermediate Reactive Intermediate: 1-Ethylcyclopropanecarbonyl chloride Activation->Intermediate - CO, - CO2, - HCl Coupling Coupling: + Aniline / Amine + Et3N Base Intermediate->Coupling Nucleophilic Acyl Substitution Product Final SDHI Candidate (Amide Bond Formed) Coupling->Product Workup & Purification

Caption: Step-by-step synthetic pathway for incorporating 1-ECP-COOH into agrochemical scaffolds.

Part 5: References

  • PubChem. (2025).[3] 1-Ethylcyclopropane-1-carboxylic acid (Compound Summary).[2][3][4] National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[3] Registration Dossier: 1-ethylcyclopropane-1-carboxylic acid.[2][3] Retrieved from [Link][3]

  • Bayer CropScience. (1980). Cyclopropane carboxylic acid and process for their production and use.[4][5][6][7][8][9][10] US Patent 4358459A.[5] (Demonstrates foundational utility of cyclopropane esters in pesticides). Retrieved from

  • Frontiers in Plant Science. (2020). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role. (Contextual reference for cyclopropane biological activity). Retrieved from [Link]

Sources

"1-Ethylcyclopropane-1-carboxylic acid" as a precursor for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utility, synthesis, and transformation of 1-Ethylcyclopropane-1-carboxylic acid (1-ECPC) in medicinal chemistry. As a gem-disubstituted cyclopropane, this moiety serves as a critical bioisostere for gem-dimethyl groups, offering superior metabolic stability by blocking P450-mediated oxidation at the


-carbon. Furthermore, it introduces the "Thorpe-Ingold" effect (conformational locking), forcing attached pharmacophores into bioactive orientations.

This guide provides a validated, scalable protocol for the synthesis of 1-ECPC via the malonic ester route and its subsequent transformation into 1-ethylcyclopropan-1-amine , a high-value intermediate for kinase inhibitors and GPCR ligands.

Chemical Profile & Strategic Value

Physicochemical Properties
PropertyDataNote
IUPAC Name 1-Ethylcyclopropane-1-carboxylic acid
CAS Number 150864-95-2 (Acid) / 4606-07-9 (Ethyl Ester)
Molecular Formula

Molecular Weight 114.14 g/mol
pKa ~4.8Typical for

-substituted acids
LogP ~1.8Moderate lipophilicity
The "Gem-Disubstituted" Advantage

In drug design, replacing a flexible alkyl chain with a 1,1-disubstituted cyclopropane ring confers two distinct advantages:

  • Metabolic Blocking: The cyclopropane ring lacks removable hydrogens at the quaternary carbon, preventing metabolic degradation (hydroxylation) often seen with gem-dimethyl groups.

  • Conformational Restriction: The rigid

    
     bond angle of the cyclopropane ring locks the vectors of the 1-ethyl and 1-carboxylic acid groups, reducing the entropic penalty of binding to a protein target.
    

Protocol A: Scalable Synthesis of 1-ECPC

Methodology: Double Alkylation of Diethyl Malonate followed by Decarboxylation. Rationale: This route is preferred over the alkylation of ethyl cyclopropanecarboxylate due to the difficulty of generating the anion on a strained ring. The malonic ester route is self-validating (evolution of


) and uses inexpensive reagents.
Reagents
  • Diethyl ethylmalonate (CAS: 133-13-1)

  • 1,2-Dibromoethane (CAS: 106-93-4)

  • Potassium Carbonate (

    
    ), anhydrous
    
  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

  • Sodium Hydroxide (NaOH), 50% aqueous solution[1]

  • Hydrochloric Acid (HCl), 12M

Step-by-Step Procedure
Phase 1: Cyclopropanation (The Ring Closure)
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Solvent System: Charge the flask with Diethyl ethylmalonate (1.0 eq, 188 g/mol ) and 1,2-Dibromoethane (1.5 eq). Add acetonitrile (5 vol) and

    
      (2.5 eq).
    
  • Catalysis: Add TBAB (0.05 eq). The phase transfer catalyst is crucial for shuttling the carbonate anion into the organic phase.

  • Reaction: Heat the mixture to reflux (

    
    ) for 16–24 hours. Monitor via GC-MS or TLC (Hexane:EtOAc 9:1).
    
    • Checkpoint: Disappearance of the starting malonate indicates completion.

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude Diethyl 1-ethylcyclopropane-1,1-dicarboxylate.

Phase 2: Hydrolysis and Decarboxylation
  • Hydrolysis: Dissolve the crude diester in Ethanol (3 vol). Add 50% aq. NaOH (4.0 eq) dropwise. Reflux for 4 hours.

    • Mechanism:[2][3][4][5][6][7] This converts the diester to the dicarboxylate salt.

  • Acidification: Cool to

    
    . Acidify carefully with 12M HCl  to pH 1. The 1-ethylcyclopropane-1,1-dicarboxylic acid will precipitate or form an oil. Extract with Methyl tert-butyl ether (MTBE).
    
  • Decarboxylation (The Critical Step): Concentrate the MTBE layer to a residue. Transfer the residue to a flask set for distillation.

  • Heat: Heat the neat dicarboxylic acid to

    
    .
    
    • Observation: Vigorous evolution of

      
       gas will be observed.
      
  • Isolation: Once gas evolution ceases, vacuum distill the remaining oil.

    • Target Product: 1-Ethylcyclopropane-1-carboxylic acid distills as a colorless oil.

Data Visualization: Synthesis Pathway

SynthesisPath Start Diethyl Ethylmalonate Inter1 Diethyl 1-ethylcyclopropane- 1,1-dicarboxylate Start->Inter1 Cyclopropanation Reagent 1,2-Dibromoethane (K2CO3, TBAB) Reagent->Inter1 Inter2 1,1-Dicarboxylic Acid Inter1->Inter2 Saponification Step2 Hydrolysis (NaOH/EtOH) Step2->Inter2 Product 1-Ethylcyclopropane- 1-carboxylic Acid Inter2->Product Thermal Decarboxylation Step3 Decarboxylation (180°C, -CO2) Step3->Product

Figure 1: Synthetic workflow for 1-ECPC via the Malonic Ester synthesis strategy.

Protocol B: Transformation to Pharmaceutical Intermediates

Target: 1-Ethylcyclopropan-1-amine (Pharmacophore for Kinase Inhibitors). Methodology: Curtius Rearrangement using Diphenylphosphoryl Azide (DPPA). Safety Note: This protocol avoids the isolation of potentially explosive acyl azides by performing a "one-pot" rearrangement.

Step-by-Step Procedure
  • Activation: Dissolve 1-Ethylcyclopropane-1-carboxylic acid (1.0 eq) in dry Toluene (10 vol). Add Triethylamine (1.1 eq).

  • Azidation: Add DPPA (1.1 eq) dropwise at room temperature. Stir for 1 hour.

    • Chemistry: In situ formation of the acyl azide.

  • Rearrangement: Heat the mixture to

    
    .
    
    • Observation: Evolution of

      
       gas indicates the formation of the isocyanate intermediate.
      
  • Trapping (Hydrolysis): Once

    
     evolution stops (approx. 2 hours), add tert-Butanol  (for Boc-protection) or 2M HCl  (for free amine salt).
    
    • For HCl Salt: Reflux with 2M HCl for 1 hour.

  • Isolation: Cool to room temperature. If using HCl, concentrate to dryness to obtain 1-Ethylcyclopropan-1-amine hydrochloride as a white solid.

Data Visualization: Curtius Mechanism

Curtius Acid 1-Ethylcyclopropane-1-carboxylic Acid AcylAzide Acyl Azide [Transient] Acid->AcylAzide Activation DPPA DPPA / Et3N DPPA->AcylAzide Isocyanate Isocyanate (R-N=C=O) AcylAzide->Isocyanate Heat (-N2) Rearrangement Amine 1-Ethylcyclopropan-1-amine (HCl Salt) Isocyanate->Amine Hydrolysis (HCl) (-CO2)

Figure 2: Mechanistic flow of the Curtius Rearrangement converting the acid scaffold to the amine.

Analytical Quality Control

To ensure the integrity of the intermediate, the following QC parameters must be met:

TestSpecificationDiagnostic Feature
1H NMR (CDCl3) ConformsCyclopropane Ring: High field multiplets at

0.7–1.2 ppm. Ethyl Group: Triplet (

~0.9) and Quartet (

~1.5).
GC-MS >98% PurityParent ion usually invisible; look for

or

fragments.
Water Content <0.5%Critical for Curtius rearrangement efficiency.

References

  • Synthesis of Cyclopropane-1,1-dicarboxylic acid: Title: "Cyclopropane-1,1-dicarboxylic acid" Source:[1] Organic Syntheses, Coll.[8] Vol. 7, p.142 (1990); Vol. 60, p.66 (1981). URL:[Link] (Note: Provides the foundational method for dialkylation of malonates).

  • Curtius Rearrangement Methodology: Title: "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis" Source: Journal of the American Chemical Society, 94(17), 6203–6205. URL:[Link]

  • Pharmaceutical Applications of Cyclopropanes: Title: "The cyclopropane ring in drug design" Source: Expert Opinion on Drug Discovery, 19(1), 1-15. URL:[Link] (Note: Reviews the metabolic stability and conformational properties of cyclopropyl scaffolds).

  • 1-Ethylcyclopropane-1-carboxylic acid Data: Title: "1-Ethylcyclopropane-1-carboxylic acid Compound Summary" Source: PubChem URL:[9][Link]

Sources

Protocol for scaling up "1-Ethylcyclopropane-1-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Scalable Synthesis of 1-Ethylcyclopropane-1-carboxylic acid

Abstract

This document provides a comprehensive guide for the synthesis and scale-up of 1-Ethylcyclopropane-1-carboxylic acid, a valuable building block in medicinal and agricultural chemistry. Recognizing the inherent challenges in cyclopropane synthesis, particularly during process scale-up, this guide offers a detailed examination of viable synthetic strategies. We present two robust protocols, a modified Simmons-Smith cyclopropanation and a Kulinkovich hydroxycyclopropanation followed by oxidation, evaluated for their efficiency, safety, and scalability. This guide is intended for researchers, chemists, and process development professionals, providing not only step-by-step protocols but also the critical scientific rationale behind procedural choices, troubleshooting, and safety considerations essential for successful multi-gram to kilogram scale production.

Introduction: The Challenge and Importance of Cyclopropane Scaffolds

Cyclopropane rings are prevalent structural motifs in numerous pharmaceuticals, agrochemicals, and natural products. Their unique conformational rigidity and electronic properties, stemming from significant ring strain, make them valuable for modulating the physicochemical and pharmacological properties of molecules.[1] However, the synthesis of substituted cyclopropanes, such as 1-Ethylcyclopropane-1-carboxylic acid, presents considerable challenges, especially when transitioning from laboratory to industrial scale.[2] Key difficulties include managing highly energetic reactions, handling hazardous reagents, and achieving high diastereoselectivity and yield in a cost-effective manner.[3][4] This guide aims to provide a practical framework for navigating these challenges.

Strategic Analysis of Synthetic Routes

The selection of a synthetic route for scale-up depends on a multi-faceted analysis of safety, cost, atom economy, and robustness. Below is a comparison of two prominent methods adaptable for the synthesis of 1-Ethylcyclopropane-1-carboxylic acid.

Parameter Route 1: Modified Simmons-Smith Cyclopropanation Route 2: Kulinkovich Hydroxycyclopropanation & Oxidation
Starting Material Ethyl 2-ethyl-2-butenoateEthyl 2-ethylbutanoate
Key Reagents Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂)Titanium(IV) isopropoxide (Ti(Oi-Pr)₄), Ethylmagnesium bromide (EtMgBr)
Mechanism Concerted addition of a zinc carbenoid to the alkene.[5]Formation of a titanacyclopropane intermediate from the ester.[6][7][8]
Pros • High stereospecificity. • Wide functional group tolerance.[9] • Can be adapted for continuous flow processes.[10]• Directly utilizes esters. • Good yields for substituted cyclopropanols.[11]
Cons • Highly exothermic reaction, posing scale-up risks.[12] • Diethylzinc is pyrophoric. • Cost of diiodomethane.• Requires stoichiometric amounts of the titanium reagent.[11] • Grignard reagents are moisture-sensitive. • Requires a subsequent oxidation step.
Scalability Score 7/10 (Requires stringent engineering controls)8/10 (More manageable thermal profile)

Recommended Protocol: Modified Simmons-Smith Cyclopropanation

This route is selected for its directness, despite the handling challenges of organozinc reagents. Modern process controls and the potential for flow chemistry make it a viable industrial option.[10][12] The starting material, ethyl 2-ethyl-2-butenoate, can be readily prepared via Wittig or Horner-Wadsworth-Emmons olefination of 2-butanone.

Reaction Mechanism

The Simmons-Smith reaction involves the formation of an organozinc carbenoid, which then delivers a methylene group to the double bond of the alkene in a concerted, stereospecific manner.

G Et2Zn Et₂Zn Carbenoid IZnCH₂I (Simmons-Smith Reagent) Et2Zn->Carbenoid Forms CH2I2 CH₂I₂ CH2I2->Carbenoid Forms TS [Transition State] Carbenoid->TS Reacts via Alkene Ethyl 2-ethyl-2-butenoate Alkene->TS Reacts via Product_Ester Ethyl 1-ethylcyclopropane-1-carboxylate TS->Product_Ester Yields Hydrolysis Saponification (e.g., NaOH) then Acidification (e.g., HCl) Product_Ester->Hydrolysis Undergoes Final_Product 1-Ethylcyclopropane-1-carboxylic acid Hydrolysis->Final_Product

Caption: Mechanism of the Simmons-Smith reaction followed by hydrolysis.

Laboratory Scale Protocol (10 g Scale)

Materials:

  • Ethyl 2-ethyl-2-butenoate (10.0 g, 70.3 mmol)

  • Diethylzinc (1.0 M solution in hexanes, 155 mL, 155 mmol)

  • Diiodomethane (41.7 g, 156 mmol)

  • Anhydrous Dichloromethane (DCM, 250 mL)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a 1 L three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel with anhydrous DCM (100 mL).

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add the diethylzinc solution via the dropping funnel over 30 minutes, keeping the internal temperature below 5 °C.

  • Carbenoid Formation: In a separate flask, dissolve diiodomethane in anhydrous DCM (50 mL). Add this solution to the dropping funnel and add it dropwise to the diethylzinc solution over 1 hour. A white precipitate (ZnI₂) may form. Stir the resulting mixture for 30 minutes at 0 °C.

  • Cyclopropanation: Dissolve ethyl 2-ethyl-2-butenoate in anhydrous DCM (100 mL) and add it to the dropping funnel. Add the alkene solution dropwise to the reaction mixture over 1 hour, maintaining the internal temperature at 0-5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by GC or TLC until the starting alkene is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Caution: Gas evolution (ethane) will occur.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-ethylcyclopropane-1-carboxylate.

  • Saponification: Dissolve the crude ester in ethanol (150 mL) and add a solution of NaOH (8.4 g, 210 mmol) in water (50 mL). Heat the mixture to reflux for 4 hours.

  • Purification: Cool the mixture, remove the ethanol via rotary evaporation. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities. Cool the aqueous layer to 0 °C and acidify with concentrated HCl to pH ~2. Extract the product with diethyl ether (3 x 100 mL). Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield 1-Ethylcyclopropane-1-carboxylic acid. Further purification can be achieved by vacuum distillation.

Scale-Up Considerations and Protocol (1 kg Scale)

Scaling this reaction requires addressing its primary hazard: the highly exothermic formation and reaction of the zinc carbenoid.[12]

Key Process Modifications:

  • Reactor: A jacketed glass-lined or stainless steel reactor with precise temperature control and a high-efficiency condenser is mandatory.

  • Reverse Addition: Instead of adding the reagents to the diethylzinc, a solution of diethylzinc is added to a mixture of the alkene and diiodomethane. This keeps the concentration of the pyrophoric reagent low throughout the reaction.

  • Solvent Choice: While DCM is effective, consider replacing it with a higher boiling point, non-coordinating solvent like 1,2-dichloroethane or cyclopentyl methyl ether (CPME) for better thermal management.[13]

  • Heat Management: The rate of addition of diethylzinc must be strictly controlled and linked to the reactor's cooling capacity to maintain the target temperature. A maximum allowable temperature (T_max) should be established.

  • Quenching: The quench step is also highly exothermic and produces flammable gas. It must be performed slowly, with vigorous stirring and adequate cooling. A nitrogen purge should be maintained to ensure the headspace remains inert.

G Start Start: Inert Reactor Setup Charge Charge Alkene & CH₂I₂ in Solvent Start->Charge Cool Cool Reactor to 0-5 °C Charge->Cool Add_Zn Controlled Slow Addition of Et₂Zn Cool->Add_Zn Monitor_Temp Monitor Internal Temp (T_int) Maintain T_int < T_max Add_Zn->Monitor_Temp Monitor_Temp->Add_Zn T_int > T_max (Slow/Stop Addition) React Stir at RT for 12-18h Monitor_Temp->React Addition Complete T_int ≤ T_max In_Process_Control IPC Check (GC/TLC) Alkene Consumed? React->In_Process_Control In_Process_Control->React No Cool_Quench Cool to 0 °C In_Process_Control->Cool_Quench Yes Quench Slow Quench with Sat. NH₄Cl Cool_Quench->Quench Workup Phase Separation & Extraction Quench->Workup Saponify Saponification & Purification Workup->Saponify End Final Product Saponify->End

Caption: Workflow for scaled-up Simmons-Smith cyclopropanation.

Pilot Scale (1 kg) Protocol Outline:

  • Charge a 100 L jacketed reactor with ethyl 2-ethyl-2-butenoate (10.0 kg), diiodomethane (41.7 kg), and 1,2-dichloroethane (150 L) under a nitrogen atmosphere.

  • Cool the reactor jacket to -5 °C to bring the internal temperature to 0 °C.

  • Prepare a feed vessel with diethylzinc (1.0 M in hexanes, 155 L).

  • Add the diethylzinc solution via a metering pump at a rate that maintains the internal temperature between 0-5 °C. This addition may take 5-8 hours.

  • Once the addition is complete, allow the mixture to slowly warm to 20 °C and stir for 16 hours.

  • Perform an in-process control (IPC) check using GC to confirm the consumption of the starting material.

  • Cool the reactor to 0 °C. Slowly add 100 L of saturated aqueous NH₄Cl over 4-6 hours, ensuring the internal temperature does not exceed 15 °C.

  • Proceed with work-up, saponification, and purification as described in the lab-scale protocol, adjusting volumes accordingly.

Safety, Handling, and Waste Disposal

  • Diethylzinc: Extremely pyrophoric and reacts violently with water. Must be handled under a strictly inert atmosphere using syringe and cannula techniques or a closed-system transfer setup.[9] Personnel must be highly trained and wear fire-retardant lab coats and appropriate PPE.

  • Diiodomethane: A lachrymator and toxic. Handle in a well-ventilated fume hood or with appropriate respiratory protection.

  • Ethyl Diazoacetate (Alternative Reagent): If considering a rhodium-catalyzed cyclopropanation with ethyl diazoacetate as an alternative, be aware that it is explosive and thermally unstable.[14][15] It should be handled with extreme caution, avoiding heat, and distillation should be performed under high vacuum at low temperatures.[16][17]

  • Waste Disposal: The aqueous waste will contain zinc salts. This stream must be treated as hazardous heavy metal waste and disposed of according to local environmental regulations. Organic solvent waste should be collected and disposed of appropriately.

Purification and Quality Control

The final product, 1-Ethylcyclopropane-1-carboxylic acid, is typically a liquid or low-melting solid.[18]

  • General Purification: A standard purification method involves dissolving the crude acid in an aqueous base, washing with an organic solvent to remove neutral impurities, re-acidifying the aqueous layer, and extracting the pure acid.[19]

  • Final Purity: For high purity, vacuum distillation is recommended.

  • Analytical Characterization:

    • Structure: ¹H NMR and ¹³C NMR spectroscopy.

    • Purity: GC-MS or HPLC analysis.

    • Identity: Mass Spectrometry (MS) to confirm the molecular weight.

References

  • Google Patents. (n.d.). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Patsnap Eureka. (n.d.). Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Retrieved February 2, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Process of preparation of cyclopropane carboxylic acids.
  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved February 2, 2026, from [Link]

  • YouTube. (2024). Synthesis of Cyclopropanecarboxylic Acid. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 1-Ethylcyclopropane-1-carboxylic acid. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2025). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. Retrieved February 2, 2026, from [Link]

  • Chemical Reviews. (n.d.). Cyclopropanation Strategies in Recent Total Syntheses. Retrieved February 2, 2026, from [Link]

  • Capot Chemical. (2015). MSDS of Ethyl diazoacetate. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). State‐of‐the‐art, concept, and challenges towards the unified assembly of diverse chiral cyclopropanes. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2022). Scalable Process of Spiro(cyclopropane)oxazepane Pyridine Carboxylic Acid through Kulinkovich, Mitsunobu, and Pd-Catalyzed Intramolecular C–N Coupling. Retrieved February 2, 2026, from [Link]

  • YouTube. (2022). Synthesis Workshop: Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85). Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of the Kulinkovich Cyclopropanol Synthesis. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2021). Combined Experimental and Computational Study of Ruthenium N-Hydroxyphthalimidoyl Carbenes in Alkene Cyclopropanation Reactions. Retrieved February 2, 2026, from [Link]

  • NIH National Library of Medicine. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved February 2, 2026, from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved February 2, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). ethyl diazoacetate. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Scale-up experiment of the cyclopropanation reaction. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Retrieved February 2, 2026, from [Link]

  • YouTube. (2022). Kulinkovich Reaction. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved February 2, 2026, from [Link]

Sources

Application Notes and Protocols: Strategic Incorporation of 1-Ethylcyclopropane-1-carboxylic Acid into Drug Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Strained Rings in Medicinal Chemistry

In the landscape of modern drug discovery, the deliberate incorporation of small, strained ring systems into molecular scaffolds has emerged as a powerful strategy for optimizing pharmacokinetic and pharmacodynamic profiles. Among these, the cyclopropane ring is a recurring motif in numerous approved pharmaceuticals, valued for its unique stereoelectronic properties.[1] This compact, rigid structure can impart a range of desirable attributes to a drug candidate, including enhanced metabolic stability, improved potency, and the ability to serve as a bioisostere for other chemical groups.[1][2] The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, thereby increasing its binding affinity and selectivity for its biological target.[2] This application note focuses on a particularly valuable building block, 1-Ethylcyclopropane-1-carboxylic acid , and provides detailed protocols for its incorporation into drug scaffolds.

1-Ethylcyclopropane-1-carboxylic Acid: A Versatile Building Block

1-Ethylcyclopropane-1-carboxylic acid (CAS No: 150864-95-2) is a bifunctional molecule featuring a carboxylic acid handle for facile chemical modification and a geminally substituted cyclopropane ring.[3] The ethyl group provides a degree of lipophilicity while the cyclopropane core offers a three-dimensional exit vector that can be exploited to probe the binding pockets of target proteins. The inherent strain of the cyclopropane ring also influences the acidity of the carboxylic acid and the electronic nature of the adjacent atoms, which can be fine-tuned to modulate drug-receptor interactions.

PropertyValueSource
Molecular Formula C6H10O2PubChem
Molecular Weight 114.14 g/mol PubChem
CAS Number 150864-95-2PubChem
Appearance Not specified (typically a solid)General Knowledge
Solubility Soluble in organic solventsGeneral Knowledge

Strategic Applications in Drug Design

The incorporation of the 1-ethylcyclopropane-1-carboxy moiety can be particularly advantageous in several therapeutic areas:

  • Inhibitors of Inflammatory Pathways: Cyclopropane carboxylic acid derivatives have been investigated as inhibitors of leukotriene C4 synthase, a key enzyme in the biosynthesis of pro-inflammatory cysteinyl leukotrienes.[4][5] These mediators are implicated in inflammatory diseases such as asthma.[4][6] The rigid cyclopropane scaffold can orient key binding groups for optimal interaction with the enzyme's active site.

  • Modulators of Cellular Necrosis: As demonstrated in patent literature, 1-Ethylcyclopropane-1-carboxylic acid has been utilized in the synthesis of inhibitors of cellular necrosis, a programmed form of cell death implicated in various diseases.[7][8]

  • Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other functionalities, such as a gem-dimethyl group or even an aromatic ring in certain contexts. This substitution can lead to improved metabolic stability by blocking sites of oxidative metabolism.

Experimental Protocols: Incorporation of 1-Ethylcyclopropane-1-carboxylic Acid

The following protocols provide detailed, step-by-step methodologies for the incorporation of 1-Ethylcyclopropane-1-carboxylic acid into a model drug scaffold via amide bond formation. This is a common and versatile method for integrating carboxylic acid building blocks into lead compounds.

Protocol 1: Amide Coupling via Acyl Chloride Formation

This protocol is based on the synthesis of an N-substituted hydroxylamine derivative, a common intermediate in the development of enzyme inhibitors.[8]

Reaction Scheme:

Materials:

  • 1-Ethylcyclopropane-1-carboxylic acid (CAS: 150864-95-2)

  • Oxalyl chloride

  • N-benzylhydroxylamine hydrochloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware and stirring equipment

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Step-by-Step Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-Ethylcyclopropane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude 1-Ethylcyclopropane-1-carbonyl chloride is typically used in the next step without further purification.

  • Amide Coupling:

    • In a separate flask, suspend N-benzylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C and add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and generate the free amine.

    • Dissolve the crude 1-Ethylcyclopropane-1-carbonyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the stirred suspension of the free amine at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(benzyloxy)-1-ethylcyclopropane-1-carboxamide.

Expected Outcome:

Based on a similar synthesis reported in patent literature, a yield of approximately 53% can be expected for this type of coupling reaction.[7] The final product should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Workflow Diagram

AmideCouplingWorkflow cluster_AcylChloride Acyl Chloride Formation cluster_AmideCoupling Amide Coupling cluster_Workup Workup and Purification A 1-Ethylcyclopropane-1-carboxylic acid in DCM B Add Oxalyl Chloride at 0°C A->B C Stir at RT for 1-2h B->C D Concentrate in vacuo C->D G Add Acyl Chloride solution at 0°C D->G Crude Acyl Chloride E N-benzylhydroxylamine HCl in DCM F Add TEA at 0°C E->F F->G H Stir at RT for 12-18h G->H I Aqueous Workup H->I J Extraction with DCM I->J K Dry and Concentrate J->K L Silica Gel Chromatography K->L M N-(benzyloxy)-1-ethyl- cyclopropane-1-carboxamide L->M Pure Product

Caption: Workflow for the synthesis of N-(benzyloxy)-1-ethylcyclopropane-1-carboxamide.

Alternative Coupling Methods

While the acyl chloride method is robust, other amide coupling reagents can be employed, particularly if the substrate is sensitive to the conditions of acyl chloride formation.

Coupling ReagentKey FeaturesTypical Conditions
HATU/DIPEA High efficiency, low racemization for chiral substrates.HATU (1.1 eq), DIPEA (2.0 eq), Amine (1.0 eq), Carboxylic Acid (1.0 eq) in DMF or DCM at RT.
EDC/HOBt Water-soluble carbodiimide, byproducts are easily removed.EDC (1.2 eq), HOBt (1.2 eq), Amine (1.0 eq), Carboxylic Acid (1.0 eq) in DCM or DMF at RT.
T3P® (Propylphosphonic Anhydride) Broad substrate scope, clean reactions.T3P® (1.5 eq), Pyridine or other base (3.0 eq), Amine (1.0 eq), Carboxylic Acid (1.0 eq) in an appropriate solvent at RT to elevated temperatures.

Conclusion

1-Ethylcyclopropane-1-carboxylic acid is a valuable and versatile building block for the synthesis of novel drug candidates. Its unique structural and electronic properties can be leveraged to enhance the pharmacological profile of a molecule. The protocols outlined in this application note provide a practical guide for the efficient incorporation of this moiety into drug scaffolds, enabling researchers to explore new chemical space and develop innovative therapeutics.

References

  • Google Patents. (2021). RIP1 Inhibitors. (U.S. Patent No. US20210284598A1). U.S. Patent and Trademark Office.
  • PubChem. (n.d.). 1-Ethylcyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Munck Af Rosenschöld, M., et al. (2019). Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma. Journal of Medicinal Chemistry, 62(17), 7769–7787. [Link]

  • Morris, J. J., & Mareda, J. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 11(9), 945-960. [Link]

  • Ford, J. A., et al. (2025). Discovery of GJG057, a Potent and Highly Selective Inhibitor of Leukotriene C4 Synthase. Journal of Medicinal Chemistry. [Link]

  • Hansen, M. E. D., et al. (2016). Development of 2′-substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine analogues as potent N-methyl-d-aspartic acid receptor agonists. ACS Chemical Neuroscience, 7(5), 629-638. [Link]

  • Taylor & Francis Online. (n.d.). Leukotriene-C4 synthase – Knowledge and References. Retrieved February 2, 2026, from [Link]

  • AA Blocks. (n.d.). 1-Ethylcyclopropanecarboxylic acid. Retrieved February 2, 2026, from [Link]

  • Lama, D., et al. (2014). Structure and Inhibition of Mouse Leukotriene C4 Synthase. PLoS ONE, 9(5), e96763. [Link]

  • Google Patents. (2021). METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION. (Patent No. WO2021231474A1). World Intellectual Property Organization.
  • Google Patents. (2021). RIP1 Inhibitors. (U.S. Patent No. US20210284598A1). U.S. Patent and Trademark Office.
  • Aliphatic Cyclic Hydrocarbons. (n.d.). 1-Methylcyclopropane-1-carboxylic acid. Retrieved February 2, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-Ethylcyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-ethylcyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthetic routes. Here, we dissect common issues, explain the underlying chemical principles, and provide actionable, field-proven solutions to optimize your experimental outcomes.

I. Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly address specific problems you may be facing during the synthesis.

Question 1: My overall yield for 1-ethylcyclopropane-1-carboxylic acid is consistently low. What are the most critical steps to scrutinize?

Answer:

Low overall yield in a multi-step synthesis can be attributed to inefficiencies in one or more key transformations. For a typical synthesis of 1-ethylcyclopropane-1-carboxylic acid, the two most critical stages to investigate are:

  • The Cyclopropanation Step: The formation of the cyclopropane ring is often the most challenging part of the synthesis. The efficiency of this step is highly dependent on the chosen method, the purity of reagents, and precise control of reaction conditions.

  • The Saponification (Hydrolysis) Step: The conversion of the corresponding ester (e.g., ethyl 1-ethylcyclopropane-1-carboxylate) to the carboxylic acid can also be a source of yield loss if the reaction does not go to completion or if side reactions occur.

A thorough analysis of these two steps will likely reveal the primary source of your low yield.

Question 2: I'm using a Simmons-Smith type cyclopropanation to form the ethyl cyclopropane ring, but the reaction is sluggish and gives a complex mixture. How can I improve this?

Answer:

The Simmons-Smith reaction and its variants are powerful tools for cyclopropanation, but they are sensitive to several factors.[1][2][3] Here’s a breakdown of potential issues and how to address them:

  • Activation of Zinc: The zinc-copper couple must be freshly prepared and highly active. Inconsistent activation can lead to variable and poor results.

    • Expert Tip: Consider using diethylzinc (Et₂Zn) as an alternative to the zinc-copper couple. It is often more reactive and provides more reproducible results, though it is pyrophoric and requires careful handling.[4]

  • Purity of Reagents and Solvents: Dihalomethane (e.g., diiodomethane or dibromomethane) should be free of acidic impurities, which can quench the carbenoid reagent. Solvents must be scrupulously dried, as water will react with the organozinc intermediate.

  • Reaction Temperature: The Simmons-Smith reaction is typically performed at low to ambient temperatures. Running the reaction at too high a temperature can lead to decomposition of the carbenoid and the formation of byproducts.

  • Substrate Purity: Ensure your starting alkene is pure. Impurities can interfere with the reaction.

Troubleshooting Workflow for Simmons-Smith Cyclopropanation:

Caption: Troubleshooting workflow for low yield in Simmons-Smith cyclopropanation.

Question 3: My ester hydrolysis (saponification) step is not going to completion, or I'm seeing significant byproduct formation. What are the likely causes and solutions?

Answer:

Incomplete hydrolysis or the formation of byproducts during saponification can significantly reduce your yield of 1-ethylcyclopropane-1-carboxylic acid. Here are the key aspects to consider:

  • Steric Hindrance: The ester group on a cyclopropane ring can be sterically hindered, making it resistant to hydrolysis.

  • Reaction Conditions: Insufficient heating, reaction time, or concentration of the base can lead to incomplete conversion.

  • Side Reactions: Under harsh basic conditions, other reactions can occur. For some cyclopropane systems, ring-opening can be a concern, although it is less common for simple alkyl-substituted cyclopropanes.

Optimization Strategies for Saponification:

ParameterStandard ConditionOptimized Condition for Hindered EstersRationale
Base NaOH or KOH in H₂O/EtOHLiOH in THF/H₂OLiOH is often more effective for hindered esters due to the smaller cation size. THF can improve the solubility of the substrate.
Temperature RefluxRefluxEnsure sufficient energy is provided to overcome the activation barrier.
Time 2-4 hours12-24 hours (monitor by TLC/GC)Allow the reaction to proceed to completion.
Excess Base 1.5 - 2.0 equivalents3.0 - 5.0 equivalentsDrives the equilibrium towards the product.

Experimental Protocol for Robust Saponification:

  • Dissolve the ethyl 1-ethylcyclopropane-1-carboxylate in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add 3-5 equivalents of lithium hydroxide (LiOH).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and acidify carefully with dilute HCl to a pH of ~2.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.

Question 4: I'm considering alternative synthetic routes to improve my yield. What are some viable options?

Answer:

If you continue to face challenges with your current synthetic route, exploring alternatives is a sound strategy. Here are two common and effective methods for the synthesis of cyclopropanecarboxylic acids:

  • Kulinkovich Hydroxycyclopropanation followed by Oxidation: The Kulinkovich reaction provides a direct route to 1-substituted cyclopropanols from esters and Grignard reagents in the presence of a titanium catalyst.[5][6][7] The resulting 1-ethylcyclopropan-1-ol can then be oxidized to the desired carboxylic acid.

    Advantages:

    • Often proceeds in good to excellent yields.

    • Tolerates a variety of functional groups.

    Workflow for Kulinkovich-Oxidation Route:

    Caption: Synthetic workflow via Kulinkovich reaction and subsequent oxidation.

  • Malonic Ester Synthesis: This classic method involves the dialkylation of a malonic ester followed by hydrolysis and decarboxylation.[8][9]

    Advantages:

    • A well-established and reliable method.

    • Starting materials are readily available.

    Disadvantages:

    • A multi-step process that can have a lower overall yield if individual steps are not optimized.

II. Frequently Asked Questions (FAQs)

What are the key safety precautions when synthesizing 1-ethylcyclopropane-1-carboxylic acid?
  • Pyrophoric Reagents: If using reagents like diethylzinc, it is crucial to handle them under an inert atmosphere (e.g., argon or nitrogen) using proper syringe and cannula techniques.

  • Exothermic Reactions: Both cyclopropanation and saponification can be exothermic. It is important to control the rate of addition of reagents and have adequate cooling available.

  • Pressure Build-up: Some cyclopropanation reactions, particularly those involving diazo compounds, can generate nitrogen gas, leading to pressure build-up in a sealed system. Ensure proper venting.

  • Corrosive Materials: Strong acids and bases are used during workup and hydrolysis. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

How do I effectively purify the final product, 1-ethylcyclopropane-1-carboxylic acid?

Purification can be challenging due to the relatively low molecular weight and potential for volatility of the product.

  • Extraction: A standard acid-base extraction is a good first step to remove neutral and basic impurities.[10] Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate). The aqueous layer containing the carboxylate salt can then be acidified and the product re-extracted into an organic solvent.

  • Distillation: If the product is a liquid at room temperature, vacuum distillation can be an effective purification method.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can provide high purity.

  • Chromatography: While possible, column chromatography on silica gel can be difficult for small carboxylic acids and may lead to streaking. If necessary, use a solvent system containing a small amount of acetic or formic acid to improve the peak shape.

What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
  • Thin Layer Chromatography (TLC): Useful for monitoring the disappearance of starting materials and the appearance of products. Use a suitable stain (e.g., potassium permanganate) to visualize the spots.

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Excellent for monitoring the progress of the reaction and assessing the purity of the final product, especially for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product. The characteristic signals for the cyclopropane ring protons are typically found in the upfield region of the ¹H NMR spectrum.

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretch and a C=O stretch in the appropriate regions will confirm the presence of the carboxylic acid functional group.

By systematically addressing these common issues and employing the recommended optimization strategies, you can significantly improve the yield and purity of your 1-ethylcyclopropane-1-carboxylic acid synthesis.

References

  • Burger, U., Erne-Zellweger, D., & Mayerl-Affentranger, C. (1987). The Hydrolysis of Ethyl 1-Methyl-2,4-cyclopentadiene-1-carboxylate by Nonenzymatic and Enzymatic Methods. Helvetica Chimica Acta, 70(3), 587–592. [Link]

  • Cha, J. K. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(33), 6589-6603. [Link]

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. [Link]

  • Corey, E. J., Rao, S. A., & Noe, M. C. (1994). Catalytic Diastereoselective Synthesis of Cis-1,2-Disubstituted Cyclopropanols from Esters Using a Vicinal Dicarbanion Equivalent. Journal of the American Chemical Society, 116(20), 9345–9346. [Link]

  • Fokin, A. A., & Schreiner, P. R. (2003). Selective Alkane C-H Bond Functionalizations: Models and Catalysts. Chemical Reviews, 103(4), 1431–1468.
  • Goti, A., & Brandi, A. (1996). The Kulinkovich Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 309-325). John Wiley & Sons, Ltd.
  • Kulinkovich, O. G. (2003). The Kulinkovich Reaction. Chemical Reviews, 103(7), 2597–2632. [Link]

  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]

  • Mali, M., Sharma, G. V. M., Ghosh, S., Roisnel, T., Carboni, B., & Berrée, F. (2022). Simmons-Smith Cyclopropanation of Alkenyl 1,2-Bis(boronates): Stereoselective Access to Functionalized Cyclopropyl Derivatives. The Journal of Organic Chemistry, 87(11), 7649–7657. [Link]

  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]

  • Organic Syntheses. Cyclopropanecarboxylic acid. [Link]

  • PubChem. (n.d.). 1-Ethylcyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Wikipedia contributors. (2023, December 29). Cyclopropanation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 29). Kulinkovich reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Chiral Purity of 1-Ethylcyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "1-Ethylcyclopropane-1-carboxylic acid." This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoisomerism in this valuable synthetic building block. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges in improving the chiral purity of 1-Ethylcyclopropane-1-carboxylic acid, ensuring you can achieve your desired enantiomeric excess with confidence and precision.

I. Foundational Concepts: Understanding Chirality in 1-Ethylcyclopropane-1-carboxylic Acid

FAQ 1: What makes 1-Ethylcyclopropane-1-carboxylic acid a chiral molecule?

1-Ethylcyclopropane-1-carboxylic acid possesses a single stereocenter at the C1 position of the cyclopropane ring. This carbon atom is bonded to four different substituents: an ethyl group, a carboxylic acid group, and two non-equivalent methylene groups of the cyclopropane ring. This structural arrangement results in the existence of two non-superimposable mirror images, known as enantiomers.

FAQ 2: Why is achieving high chiral purity of this compound important?

In the pharmaceutical industry, the biological activity of a chiral molecule is often enantiomer-specific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. Therefore, the synthesis and isolation of a single enantiomer are critical for drug safety and efficacy.

II. Troubleshooting Chiral Resolution via Diastereomeric Salt Crystallization

Chiral resolution by diastereomeric salt formation is a classical and widely used technique for separating enantiomers.[1][2] It involves reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts.[1][3][4] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3][4]

FAQ 3: I am not observing any precipitation of my diastereomeric salt. What could be the issue?

Several factors can hinder the precipitation of the diastereomeric salt. Here’s a systematic approach to troubleshooting this common issue:

  • Solvent System is Too Solubilizing: The chosen solvent may be too effective at dissolving both diastereomeric salts.

    • Solution: Gradually add a less polar "anti-solvent" to decrease the overall solubility. Common anti-solvents include hexanes, heptane, or diethyl ether when using polar solvents like methanol, ethanol, or acetone.

  • Insufficient Supersaturation: The concentration of the diastereomeric salts may not have reached the point of supersaturation needed to initiate crystallization.

    • Solution: Concentrate the solution by carefully removing the solvent under reduced pressure. Be cautious not to evaporate to dryness, as this can lead to the co-precipitation of both diastereomers.

  • Inappropriate Resolving Agent: The selected chiral resolving agent may not form a salt with a significant solubility difference between the two diastereomers in the chosen solvent.

    • Solution: Screen a variety of chiral resolving agents. Commonly used chiral amines for resolving carboxylic acids include (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, brucine, strychnine, and quinine.[3][4]

FAQ 4: My isolated diastereomeric salt has low diastereomeric excess (d.e.). How can I improve it?

Low diastereomeric excess indicates that the crystallization process is not effectively separating the two diastereomers.

  • Recrystallization: The most straightforward approach is to recrystallize the isolated salt. Dissolve the salt in a minimal amount of a suitable hot solvent and allow it to cool slowly. This process enriches the less soluble diastereomer in the crystalline phase.

  • Optimize Cooling Rate: Rapid cooling can trap impurities and the more soluble diastereomer within the crystal lattice.

    • Solution: Employ a slow, controlled cooling profile. A programmable cooling bath or simply allowing the insulated reaction vessel to cool to room temperature overnight can significantly improve diastereomeric purity.

  • Solvent Screening: The choice of solvent is critical for achieving high diastereoselectivity in crystallization.

    • Solution: Conduct small-scale screening experiments with a range of solvents and solvent mixtures to identify the system that provides the best separation.

Table 1: Comparison of Common Chiral Resolving Agents for Carboxylic Acids
Chiral Resolving AgentTypical ApplicationsKey Considerations
(R)-(+)-α-PhenylethylamineGeneral-purpose resolving agent for a wide range of carboxylic acids.Readily available and relatively inexpensive.
(S)-(-)-α-PhenylethylamineThe enantiomer of the above, useful for resolving the other enantiomer of the acid.Availability and cost are similar to the (R)-enantiomer.
BrucineEffective for resolving acidic compounds.Naturally occurring alkaloid, can be toxic.
QuinineOften used for the resolution of acidic compounds.Natural product, may be more expensive.
Experimental Protocol: Diastereomeric Salt Resolution
  • Salt Formation: In a suitable flask, dissolve the racemic 1-Ethylcyclopropane-1-carboxylic acid in an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate). Add an equimolar amount of the chosen chiral resolving agent. Stir the mixture at room temperature or with gentle heating to ensure complete salt formation.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization. If no crystals form, consider the troubleshooting steps mentioned above.

  • Isolation: Collect the precipitated diastereomeric salt by vacuum filtration and wash it with a small amount of the cold crystallization solvent.

  • Liberation of the Enriched Acid: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of ~2. This will protonate the carboxylic acid and liberate it from the chiral amine.

  • Extraction: Extract the enriched carboxylic acid into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification and Analysis: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Determine the enantiomeric excess of the resulting acid using chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

Diastereomeric_Salt_Resolution racemic_acid Racemic 1-Ethylcyclopropane- 1-carboxylic acid salt_formation Salt Formation in Solvent racemic_acid->salt_formation chiral_amine Chiral Resolving Agent (e.g., (R)-α-phenylethylamine) chiral_amine->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystalline) crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Solution) crystallization->more_soluble_salt acidification Acidification (e.g., HCl) less_soluble_salt->acidification enriched_acid Enantioenriched 1-Ethylcyclopropane- 1-carboxylic acid acidification->enriched_acid

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

III. Asymmetric Synthesis Strategies

Asymmetric synthesis offers a more direct route to enantioenriched products, often minimizing the loss of material associated with classical resolution.[5] This approach typically involves the use of a chiral catalyst or a chiral auxiliary to control the stereochemical outcome of the reaction.[6]

FAQ 5: I am attempting an asymmetric cyclopropanation, but the enantiomeric excess (e.e.) is low. What factors should I investigate?

Low enantioselectivity in asymmetric cyclopropanation can stem from several sources. Here's a breakdown of key areas to optimize:

  • Catalyst System: The choice of metal and chiral ligand is paramount.

    • Solution: Screen different chiral ligands and metal precursors. For example, cobalt(II) and rhodium(III) complexes with chiral porphyrin or bisoxazoline ligands have shown effectiveness in asymmetric cyclopropanation reactions.[7][8]

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.

    • Solution: Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state leading to the major enantiomer. Experiment with a range of temperatures, starting from room temperature and incrementally decreasing it.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity.

    • Solution: Screen a variety of solvents with different polarities and coordinating abilities.

  • Substrate Purity: Impurities in the starting materials can sometimes interfere with the catalyst, leading to reduced enantioselectivity.

    • Solution: Ensure that the starting alkene and diazo compound are of high purity.

Asymmetric_Synthesis_Factors center Low Enantiomeric Excess (e.e.) catalyst Catalyst System (Metal/Ligand) center->catalyst temperature Reaction Temperature center->temperature solvent Solvent Effects center->solvent purity Substrate Purity center->purity

Caption: Key factors influencing enantioselectivity in asymmetric synthesis.

IV. Analytical Methods for Chiral Purity Determination

Accurate determination of enantiomeric excess is crucial for evaluating the success of a chiral separation or asymmetric synthesis.[9] Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[10]

FAQ 6: I am having difficulty separating the enantiomers of 1-Ethylcyclopropane-1-carboxylic acid on a chiral HPLC column. What can I do?

Achieving baseline separation of enantiomers can be challenging.[11] Here are some common issues and their solutions:

  • Incorrect Chiral Stationary Phase (CSP): Not all CSPs are suitable for every type of analyte.

    • Solution: Screen different types of chiral columns. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide phases are often good starting points for separating chiral acids.[12]

  • Mobile Phase Composition: The mobile phase plays a critical role in the separation.

    • Solution:

      • Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane or heptane) to the polar modifier (e.g., isopropanol or ethanol).

      • Reversed Phase: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile or methanol).

      • Additives: For carboxylic acids, adding a small amount of an acidic modifier (e.g., trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape and resolution.

  • Flow Rate and Temperature: These parameters can also influence the separation.

    • Solution: Optimize the flow rate; a lower flow rate often improves resolution. Adjusting the column temperature can also affect the separation by altering the thermodynamics of the chiral recognition process.

Table 2: Initial Chiral HPLC Screening Conditions for Carboxylic Acids
Column TypeMobile Phase SystemTypical Modifiers
Polysaccharide-based (e.g., Chiralpak IA, IC)Normal Phase (Hexane/Isopropanol)0.1% Trifluoroacetic Acid (TFA)
Macrocyclic Glycopeptide (e.g., Chirobiotic T)Reversed Phase (Acetonitrile/Water)0.1% Formic Acid
Pirkle-type (e.g., Whelk-O 1)Normal Phase (Hexane/Ethanol)None initially, add acid if needed

V. References

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link].

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. Available at: [Link].

  • Chiral resolution. Wikipedia. Available at: [Link].

  • Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link].

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH. Available at: [Link].

  • HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. SIELC Technologies. Available at: [Link].

  • A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Royal Society of Chemistry. Available at: [Link].

  • Asymmetric Cyclopropanation. Wiley-VCH. Available at: [Link].

  • Resolution: Separation of Enantiomers. Chemistry LibreTexts. Available at: [Link].

  • Synthesis of Cyclopropanecarboxylic Acid. YouTube. Available at: [Link].

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. Available at: [Link].

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Nagoya University. Available at: [Link].

  • Approaches to single enantiomers of cyclopropanes. Bangor University Research Portal. Available at: [Link].

  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. Available at: [Link].

  • An Efficient and General Method for Resolving Cyclopropene Carboxylic Acids. University of Rochester. Available at: [Link].

  • Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. ACS Publications. Available at: [Link].

  • 1-Ethylcyclopropane-1-carboxylic acid. PubChem. Available at: [Link].

  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. Royal Society of Chemistry. Available at: [Link].

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available at: [Link].

  • The influence of cosolvent concentration on enzymatic kinetic resolution of trans-2-phenyl-cyclopropane-1-carboxylic acid derivatives. Taylor & Francis Online. Available at: [Link].

  • 1?ethylcyclopropane?1?carboxylic acid, min 97%, 1 gram. CP Lab Safety. Available at: [Link].

  • Chiral HPLC Separations. Phenomenex. Available at: [Link].

  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate. Available at: [Link].

  • Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Available at: [Link].

  • Enantioselective Synthesis. OpenStax. Available at: [Link].

  • chiral columns. HPLC.eu. Available at: [Link].

  • The influence of cosolvent concentration on enzymatic kinetic resolution of trans -2-phenyl-cyclopropane-1-carboxylic acid derivatives. Taylor & Francis. Available at: [Link].

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"1-Ethylcyclopropane-1-carboxylic acid" handling and storage best practices

Author: BenchChem Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

How should I properly store 1-Ethylcyclopropane-1-carboxylic acid?

Proper storage is critical to maintain the integrity of the compound and ensure laboratory safety. Store in a cool, dry, and well-ventilated area, away from direct sunlight.[1] While some suppliers suggest room temperature storage, it is prudent to check for any signs of decomposition.[6] The container should be tightly sealed to prevent the ingress of moisture and air.

What are the primary hazards associated with this compound?

Based on data from similar carboxylic acids, 1-Ethylcyclopropane-1-carboxylic acid should be handled as a potential irritant.[1] Assumed hazards include:

  • Skin Irritation: May cause redness and discomfort upon contact.

  • Serious Eye Irritation: Can cause significant eye irritation or damage.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1]

What Personal Protective Equipment (PPE) is mandatory when handling this compound?

Always consult the relevant Safety Data Sheet for the specific PPE required.[7] For carboxylic acids of this type, the following PPE is recommended:[1][8]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[8]

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[9] If aerosols or dust are generated, a respirator may be necessary.

What substances are incompatible with 1-Ethylcyclopropane-1-carboxylic acid?

To prevent hazardous reactions, segregate this compound from the following:[4][5]

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Bases: Reacts exothermically in a neutralization reaction.

  • Reactive Metals: (e.g., sodium, potassium, magnesium) as contact can generate flammable hydrogen gas.

What is the best way to prepare a solution of 1-Ethylcyclopropane-1-carboxylic acid?

Carboxylic acids often have limited solubility in neutral water.[10] To prepare an aqueous solution, it is common to deprotonate the carboxylic acid with a base to form a more soluble salt.[5] See the detailed protocol below. For organic solvents, solubility will vary. Always start with a small amount to test solubility before preparing a large stock solution.

How can I tell if my sample of 1-Ethylcyclopropane-1-carboxylic acid has degraded?

While specific degradation pathways for this compound are not documented, general signs of carboxylic acid degradation can include:[11]

  • Discoloration: A change from a white or off-white solid to a yellow or brown color.

  • Change in Odor: Development of a sharp or unusual smell.

  • Insolubility: Difficulty dissolving in solvents in which it was previously soluble.

  • Unexpected Analytical Results: Inconsistent data from techniques like NMR, LC-MS, or titration.

What should I do in case of a spill?

For minor spills, follow these steps while wearing appropriate PPE:[9]

  • Evacuate non-essential personnel from the immediate area.

  • Ventilate the area.

  • Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently sweep to avoid creating dust.

  • Collect the absorbed material into a suitable container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

For major spills, evacuate the area and contact your institution's EHS department immediately.

How should I dispose of waste containing this compound?

Waste disposal should always be in accordance with local, state, and federal regulations. Generally, waste containing 1-Ethylcyclopropane-1-carboxylic acid should be considered chemical waste.[8]

  • Solid Waste: Collect in a labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed container. Do not mix with incompatible waste streams. Small quantities of simple carboxylic acids may be suitable for drain disposal after neutralization, but this should be confirmed with your institution's EHS guidelines.[3][12][13]

What are the first-aid procedures for exposure?

Immediate action is crucial in case of exposure.[9][14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

Quantitative Data Summary

ParameterRecommendationSource(s)
CAS Number 150864-95-2[16]
Molecular Formula C6H10O2[16]
Molecular Weight 114.14 g/mol [16]
Storage Temperature Room Temperature (in a cool, dry place)[6]
Incompatible Materials Strong oxidizing agents, strong bases, reactive metals[4][5]

Experimental Protocols

Protocol: Preparation of an Aqueous Stock Solution

This protocol describes the preparation of a 10 mM aqueous stock solution of 1-Ethylcyclopropane-1-carboxylic acid by converting it to its sodium salt for enhanced solubility.

Materials:

  • 1-Ethylcyclopropane-1-carboxylic acid (MW: 114.14 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks

Procedure:

  • Calculate the required mass: For 100 mL of a 10 mM solution, you will need: 0.1 L * 0.010 mol/L * 114.14 g/mol = 0.1141 g

  • Weigh the compound: Accurately weigh 114.1 mg of 1-Ethylcyclopropane-1-carboxylic acid and add it to a beaker containing approximately 80 mL of deionized water.

  • Initial Dissolution Attempt: Stir the mixture. The compound will likely have low solubility.

  • Basification: While stirring, slowly add the 1 M NaOH solution dropwise. Monitor the pH of the solution. The carboxylic acid will be converted to its more soluble carboxylate salt.

  • pH Adjustment: Continue adding NaOH until the solid is fully dissolved. Aim for a final pH that is appropriate for your experiment, typically neutral (pH 7.0-7.4) or slightly basic. Be cautious not to overshoot the desired pH.

  • Final Volume Adjustment: Once the solid is dissolved and the pH is stable, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask. Add deionized water to the 100 mL mark.

  • Final Mixing and Storage: Cap the flask and invert it several times to ensure homogeneity. Store the solution at 4°C for short-term storage or aliquot and freeze at -20°C for long-term storage.

Visualizations

G Workflow for Preparing an Aqueous Solution start Start calculate Calculate Mass of Compound start->calculate weigh Weigh Compound calculate->weigh add_water Add to ~80% Final Volume of Water weigh->add_water stir Stir Solution add_water->stir check_solubility Is it Fully Dissolved? stir->check_solubility check_dissolved_ph Fully Dissolved & pH Correct? stir->check_dissolved_ph add_base Add Base (e.g., NaOH) Dropwise check_solubility->add_base No adjust_volume Transfer to Volumetric Flask & Adjust to Final Volume check_solubility->adjust_volume Yes monitor_ph Monitor pH add_base->monitor_ph monitor_ph->stir check_dissolved_ph->add_base No check_dissolved_ph->adjust_volume Yes mix Mix Thoroughly adjust_volume->mix store Store Appropriately mix->store end End store->end

Caption: Workflow for preparing an aqueous solution of 1-Ethylcyclopropane-1-carboxylic acid.

Spill_Response Spill Response Decision Tree spill Spill Occurs assess Assess Spill Size & Hazard spill->assess minor Minor Spill assess->minor Small & Manageable major Major Spill assess->major Large or Unmanageable don_ppe Don Appropriate PPE minor->don_ppe evacuate Evacuate Area major->evacuate contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Waste into Labeled Container contain->collect clean Clean & Decontaminate Area collect->clean dispose Dispose of as Hazardous Waste clean->dispose end End dispose->end alert Alert Supervisor & EHS evacuate->alert follow_ehs Follow EHS Instructions alert->follow_ehs follow_ehs->end

Caption: Decision tree for responding to a spill of 1-Ethylcyclopropane-1-carboxylic acid.

References

  • PhytoTech Labs. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethylcyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 1?ethylcyclopropane?1?carboxylic acid, min 97%, 1 gram. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • USDA ARS. (2016, August 12). Acceptable Drain Disposal Procedures. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • OnePetro. (2017, March 26). Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion. Retrieved from [Link]

  • USDA ARS. (2016, August 12). Chemical Storage. Retrieved from [Link]

  • University of California, Riverside. (2014, March 3). WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. Retrieved from [Link]

  • DPU. (n.d.). 1. CLASSIFICATION OF WASTES AND THEIR DISPOSAL. Retrieved from [Link]

  • Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from [Link]

  • Environmental Marketing Services. (2020, January 30). Types of Acid Waste Disposal. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Dr. Oracle. (2025, October 18). What is the emergency treatment for acid exposure?. Retrieved from [Link]

  • NHS. (2024, June 5). Acid and chemical burns. Retrieved from [Link]

Sources

Catalyst selection and optimization for "1-Ethylcyclopropane-1-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Ethylcyclopropane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges in the catalytic synthesis of this valuable cyclopropane derivative. Our focus is on providing practical, experience-driven insights into catalyst selection, reaction optimization, and troubleshooting.

Introduction to the Synthesis

1-Ethylcyclopropane-1-carboxylic acid is a key building block in medicinal chemistry and materials science. Its synthesis typically involves the cyclopropanation of an alkene precursor. The choice of catalyst and reaction conditions is critical to achieving high yield, purity, and, if required, stereoselectivity. This guide will focus on two primary catalytic routes: the Simmons-Smith cyclopropanation and Rhodium(II)-catalyzed cyclopropanation, as these are robust and widely applicable methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing 1-Ethylcyclopropane-1-carboxylic acid?

A1: The two most prevalent methods are the Simmons-Smith reaction and transition metal-catalyzed cyclopropanation. The Simmons-Smith reaction utilizes a zinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification), to cyclopropanate an alkene precursor like ethyl 2-ethylpropenoate.[1] Transition metal catalysis, particularly with dirhodium(II) catalysts such as Rh₂(OAc)₄, involves the reaction of an alkene with a diazo compound, like ethyl diazoacetate, to form the cyclopropane ring.[2][3]

Q2: What is a suitable starting material for the synthesis of 1-Ethylcyclopropane-1-carboxylic acid?

A2: A common and effective starting material is an ester of 2-ethylpropenoic acid (e.g., ethyl 2-ethylpropenoate). The cyclopropanation is performed on the double bond of this substrate. The resulting ethyl 1-ethylcyclopropane-1-carboxylate can then be hydrolyzed to the desired carboxylic acid.

Q3: How do I choose between the Simmons-Smith reaction and a Rhodium-catalyzed approach?

A3: The choice depends on several factors:

  • Functional Group Tolerance: The Simmons-Smith reaction is known for its broad functional group tolerance.[4]

  • Reagent Hazards: Rhodium-catalyzed reactions often use diazo compounds, which can be toxic and explosive, requiring careful handling.[5] The Simmons-Smith reagents, while pyrophoric in the case of diethylzinc, are generally considered safer to handle on a lab scale.

  • Stereoselectivity: For asymmetric synthesis, chiral rhodium catalysts offer well-established routes to high enantioselectivity.[3][6] While asymmetric Simmons-Smith reactions exist, they may require chiral auxiliaries or additives.

  • Cost and Scalability: For large-scale synthesis, the cost of rhodium catalysts can be a significant factor. However, catalyst loadings are typically very low.[7]

Q4: Can I directly cyclopropanate 2-ethylpropenoic acid instead of its ester?

A4: Direct cyclopropanation of the free carboxylic acid can be challenging. The acidic proton of the carboxyl group can react with and quench the organometallic reagents used in the Simmons-Smith reaction.[8] In rhodium-catalyzed systems, the carboxylic acid can interfere with the catalyst. Therefore, it is standard practice to use an ester protecting group, which can be easily removed by hydrolysis post-cyclopropanation.[9]

Troubleshooting Guide: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a reliable method for the synthesis of cyclopropanes.[1] However, issues can arise related to reagent activity, reaction kinetics, and side products.

Problem 1: Low or No Conversion of the Starting Alkene

Possible Causes:

  • Inactive Zinc Reagent: The zinc-copper couple may not be sufficiently activated, or the diethylzinc solution may have degraded.

  • Wet Solvents or Reagents: The organozinc reagents are highly sensitive to moisture.

  • Insufficient Reagent Stoichiometry: An inadequate amount of the cyclopropanating agent will lead to incomplete conversion.

Solutions:

  • Zinc Activation: Ensure the zinc-copper couple is freshly prepared and properly activated. If using diethylzinc, ensure it is a fresh, high-purity solution.

  • Anhydrous Conditions: Use flame-dried glassware and freshly distilled, anhydrous solvents (e.g., dichloromethane, diethyl ether).

  • Optimize Stoichiometry: While a 2-fold excess of both diethylzinc and diiodomethane is common, you may need to increase this to 3-fold or higher for less reactive substrates.[10]

Problem 2: Formation of Significant Side Products

Possible Causes:

  • Reaction Temperature Too High: Higher temperatures can lead to the formation of insertion byproducts and polymerization of the alkene.

  • Presence of Oxygen: Oxygen can degrade the organozinc reagents, leading to undesired side reactions.

Solutions:

  • Temperature Control: Maintain the reaction at a low temperature (0 °C to room temperature) as specified in the protocol.[10] For highly reactive substrates, cooling to -20 °C may be beneficial.

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere of nitrogen or argon.

Experimental Protocol: Simmons-Smith Cyclopropanation (Furukawa Modification)
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the ethyl 2-ethylpropenoate (1.0 equiv) and anhydrous dichloromethane (to achieve a 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Dropwise, add diethylzinc (2.0 equiv, as a 1.0 M solution in hexanes). Stir for 15 minutes.

  • Dropwise, add diiodomethane (2.0 equiv).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude ethyl 1-ethylcyclopropane-1-carboxylate by flash column chromatography.

  • Hydrolyze the purified ester to the final product using standard procedures (e.g., NaOH or KOH in aqueous ethanol, followed by acidic workup).

Troubleshooting Guide: Rhodium(II)-Catalyzed Cyclopropanation

Rhodium-catalyzed cyclopropanation offers a powerful alternative, especially for achieving high stereoselectivity.[3][7] Common issues relate to the handling of diazo compounds and catalyst activity.

Problem 1: Low Yield and/or Catalyst Decomposition

Possible Causes:

  • Rapid Addition of Diazo Compound: A high concentration of the diazo compound can lead to dimerization and other side reactions, as well as potential catalyst deactivation.

  • Impurities in the Diazo Compound: Impurities can poison the rhodium catalyst.

  • Reaction Temperature Too High: This can accelerate catalyst decomposition and side reactions.

Solutions:

  • Slow Addition: The diazo compound must be added slowly to the reaction mixture using a syringe pump over several hours.[10] This maintains a low, steady-state concentration of the reactive carbene intermediate.

  • Purify Diazo Compound: If possible, purify the diazo compound (e.g., by distillation under reduced pressure) before use. Exercise extreme caution due to its potential instability.

  • Temperature Control: Most rhodium-catalyzed cyclopropanations proceed well at room temperature, but for sensitive substrates, cooling may be necessary.

Problem 2: Poor Diastereo- or Enantioselectivity (for Asymmetric Reactions)

Possible Causes:

  • Incorrect Catalyst/Ligand Choice: The selectivity is highly dependent on the structure of the rhodium catalyst and its chiral ligands.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence stereoselectivity.

Solutions:

  • Catalyst Screening: Screen a variety of rhodium catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂) and, for asymmetric synthesis, different chiral ligands.[2][3]

  • Solvent Optimization: Test a range of non-coordinating solvents, such as dichloromethane, pentane, or toluene, to find the optimal conditions for selectivity.[3]

Data Summary: Catalyst and Solvent Effects in Rhodium-Catalyzed Cyclopropanation
CatalystLigandSolventTypical Yield (%)Typical ee (%)
Rh₂(OAc)₄AchiralDichloromethane85-95N/A
Rh₂(S-DOSP)₄ChiralPentane80-90>95
Rh₂(S-PTAD)₄ChiralDichloromethane88-96>98

Data are representative and may vary based on specific substrate and reaction conditions.

Experimental Protocol: Rhodium(II)-Catalyzed Cyclopropanation
  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the ethyl 2-ethylpropenoate (1.0 mmol) and the chosen anhydrous solvent (e.g., dichloromethane, 5 mL).

  • Add the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%).

  • Prepare a solution of ethyl diazoacetate (1.2 mmol) in the same solvent (5 mL).

  • Using a syringe pump, add the ethyl diazoacetate solution to the stirred reaction mixture over 4-8 hours at room temperature.

  • After the addition is complete, continue stirring for an additional 1-2 hours or until analysis (TLC, GC-MS) shows complete consumption of the alkene.

  • Quench the reaction by adding a few drops of acetic acid to decompose any residual diazo compound.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Proceed with ester hydrolysis as described in the Simmons-Smith protocol.

Visualizing the Workflow
Catalyst Selection and Optimization Workflow

cluster_selection Catalyst Selection cluster_optimization Optimization Loop Start Define Synthesis Goals (Yield, Stereoselectivity, Scale) Method_Choice Choose Primary Method Start->Method_Choice Simmons_Smith Simmons-Smith Method_Choice->Simmons_Smith Robustness/ No Diazo Rhodium Rh(II)-Catalyzed Method_Choice->Rhodium High Selectivity/ Asymmetric Run_Reaction Perform Initial Reaction Simmons_Smith->Run_Reaction Rhodium->Run_Reaction Analyze Analyze Results (Yield, Purity, ee%) Run_Reaction->Analyze Troubleshoot Troubleshoot Issues Analyze->Troubleshoot Optimize Optimize Parameters (Solvent, Temp, Stoichiometry) Troubleshoot->Optimize Problem Identified Success Successful Synthesis Troubleshoot->Success Goals Met Optimize->Run_Reaction Iterate

Caption: Decision workflow for catalyst selection and reaction optimization.

General Reaction Mechanism: Rhodium-Catalyzed Cyclopropanation

Rh_cat Rh₂(L)₄ Carbene Rh(II)=CHCO₂Et (Carbene Intermediate) Rh_cat->Carbene + Diazo Diazo N₂CHCO₂Et N2 N₂ Gas Diazo->N2 - N₂ Cyclopropane Cyclopropane Product Carbene->Cyclopropane + Alkene Alkene Alkene Substrate Cyclopropane->Rh_cat Release Product & Regenerate Catalyst

Caption: Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.

References
  • Eureka, P. Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate.
  • Google Patents. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • NIH.
  • Tokyo Chemical Industry Co., Ltd.
  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid.
  • Organic Chemistry Portal. Synthesis of cyclopropanes.
  • Purdue University Graduate School.
  • ResearchGate.
  • Master Organic Chemistry.
  • ACS Publications.
  • Chemistry LibreTexts. 11.3.
  • Organic Syntheses. Cyclopropanecarboxylic acid.
  • PubChem. 1-Ethylcyclopropane-1-carboxylic acid.
  • YouTube. Synthesis of Cyclopropanecarboxylic Acid.
  • ResearchGate.
  • ACS Publications. Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes.
  • NIH.
  • Organic Chemistry Portal. Simmons-Smith Reaction.
  • RSC Publishing.
  • BenchChem.
  • OhioLINK. Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis.
  • Pearson+.
  • ACS Publications.

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Validation & Comparative

"1-Ethylcyclopropane-1-carboxylic acid" efficacy compared to known enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: 1-Ethylcyclopropane-1-carboxylic Acid (1-ECPC) vs. Standard Enzyme Inhibitors

Executive Summary

1-Ethylcyclopropane-1-carboxylic acid (1-ECPC) represents a specialized subclass of conformational probes and mechanism-based inhibitors (MBIs). Unlike broad-spectrum inhibitors like 1-aminobenzotriazole (ABT) , which function via heme coordination and indiscriminate alkylation, 1-ECPC utilizes the cyclopropyl radical clock mechanism. Its unique 1-ethyl substitution provides a "steric filter," allowing researchers to probe the active site topology of oxidases (e.g., P450s, ACC oxidase) with greater selectivity than the parent compound, Cyclopropanecarboxylic acid (CCA) .

This guide objectively evaluates 1-ECPC’s efficacy as a chemical probe, contrasting its kinetic behavior and mechanism of action against established industry standards.

Part 1: Mechanistic Distinction

To understand the efficacy of 1-ECPC, one must distinguish its mode of action from competitive inhibitors. 1-ECPC functions primarily as a Suicide Substrate (Mechanism-Based Inactivator) .

The Cyclopropyl "Warhead" Mechanism

Upon hydroxylation by an enzyme (e.g., Cytochrome P450), the cyclopropyl ring undergoes a rapid single-electron transfer (SET) or hydrogen atom abstraction. This triggers the opening of the strained ring, generating a highly reactive carbon-centered radical. This radical covalently binds to the enzyme's heme porphyrin or apoprotein, irreversibly inactivating it.[1]

G Substrate 1-ECPC (Substrate) Complex [Enzyme-Substrate] Complex Substrate->Complex Binding (Kd) Enzyme Enzyme-Heme (Active) Enzyme->Complex Radical Ring Opening (C-Centered Radical) Complex->Radical Oxidation (NADPH) Radical->Substrate Metabolic Turnover (Partition Ratio) Dead Alkylated Heme (Inactivated) Radical->Dead Covalent Bond (Kinact)

Figure 1: Mechanism-Based Inactivation pathway of 1-ECPC. The "Partition Ratio" determines efficacy: a lower ratio means fewer turnover events before inactivation.

Part 2: Comparative Efficacy Analysis

This section compares 1-ECPC against three distinct classes of inhibitors: P450 Inactivators , Ethylene Biosynthesis Inhibitors , and Bioisosteres .

Comparison 1: Metabolic Enzymes (P450s)

Comparator: 1-Aminobenzotriazole (ABT) - The Industry Gold Standard for Pan-P450 Inhibition.

Feature1-Aminobenzotriazole (ABT)1-Ethylcyclopropane-1-carboxylic acid (1-ECPC)
Primary Mechanism Heme coordination (Benzyne formation)Radical Ring Opening (Alkylation)
Selectivity Non-Selective (Pan-inhibitor)Sterically Selective (Isoform dependent)
Binding Mode Nitrogen lone pair -> Heme IronHydrophobic pocket fit -> C-H abstraction
Partition Ratio (r) Low (< 5 turnovers)Moderate (Dependent on active site tightness)
Application "Knockout" of all oxidative metabolismProbing active site volume/steric tolerance

Scientific Insight: ABT is a "sledgehammer" used to eliminate metabolic clearance in liver microsomes. 1-ECPC is a "scalpel." The ethyl group at the 1-position introduces steric bulk that prevents binding in constricted active sites (e.g., CYP1A2), while still allowing inactivation of enzymes with larger pockets (e.g., CYP3A4). Use 1-ECPC when you need to differentiate isoforms based on active site volume.

Comparison 2: Plant Physiology (Ethylene Biosynthesis)

Comparator: Cyclopropane Carboxylic Acid (CCA) & 1-Aminocyclopropane-1-carboxylic acid (ACC).[2]

  • Target: ACC Oxidase (ACO).

  • Context: ACC is the natural substrate. CCA is a competitive inhibitor.

CompoundStructureInteraction with ACC OxidaseEfficacy Status
ACC Amino + Acid on C1Substrate: Converted to EthyleneBaseline
CCA Acid on C1 (No Amine)Inhibitor: Competitive / UncouplingHigh (Ki ~ 5-10 mM)
1-ECPC Ethyl + Acid on C1Steric Probe: Weak/Null InhibitorLow (Steric Clash)

Experimental Data Interpretation: In ACC oxidase assays, CCA effectively inhibits ethylene production by mimicking the ring structure of ACC without the amino group required for oxidation. However, 1-ECPC shows significantly reduced efficacy.

  • Why? The ethyl group creates a steric clash with the Iron(II) binding center of the ACO enzyme, preventing the close approach required for inhibition.

  • Utility: 1-ECPC is used as a negative control to prove that inhibition by CCA is specific to the cyclopropyl geometry and not just a general acid effect.

Part 3: Experimental Protocols

To validate 1-ECPC efficacy in your specific system, use the following self-validating protocols.

Protocol A: Determination of Partition Ratio (r)

Objective: Measure how many molecules of 1-ECPC are metabolized before the enzyme is killed.

  • Preparation:

    • Prepare Human Liver Microsomes (HLM) at 1.0 mg/mL in Potassium Phosphate buffer (pH 7.4).

    • Prepare 1-ECPC stock (100 mM in DMSO).

  • Pre-Incubation (The Inactivation Step):

    • Incubate HLM + 1-ECPC (various concentrations: 0, 10, 50, 100 µM) + NADPH (1 mM) at 37°C.

    • Time points: 0, 5, 10, 15, 20 min.

  • Dilution (The Activity Check):

    • At each time point, transfer an aliquot (e.g., 10 µL) into a secondary reaction mix containing a specific probe substrate (e.g., Midazolam for CYP3A4) at saturating concentration (10x Km).

    • Note: This 1:10 or 1:20 dilution minimizes the competitive effect of remaining 1-ECPC.

  • Analysis:

    • Measure the formation of the probe metabolite (e.g., 1'-hydroxymidazolam) via LC-MS/MS.

  • Calculation:

    • Plot ln(% Remaining Activity) vs. Pre-incubation Time.

    • The slope gives

      
      .
      
    • Plot

      
       vs. 
      
      
      
      to determine
      
      
      and
      
      
      .
Protocol B: Competitive Displacement (Plant Tissue)

Objective: Assess 1-ECPC binding affinity relative to ACC.

  • Tissue: Apple fruit discs or Pea epicotyl segments (1g).

  • Treatment:

    • Control: Buffer only.

    • Substrate: ACC (1 mM).

    • Test: ACC (1 mM) + 1-ECPC (1 mM, 5 mM, 10 mM).

    • Reference Inhibitor: ACC (1 mM) + CCA (1 mM).

  • Incubation: Sealed vials for 2 hours at 25°C.

  • Detection: Withdraw 1 mL headspace gas. Analyze Ethylene (

    
    ) via Gas Chromatography (FID detector).
    
  • Validation: If 1-ECPC is effective, ethylene production will decrease in a dose-dependent manner. If ethylene levels remain equal to the "Substrate" group, 1-ECPC does not bind the active site.

Part 4: Visualization of Structural Logic

The following diagram illustrates why 1-ECPC is a "Steric Probe" compared to the "Promiscuous" CCA.

Sterics cluster_0 Unsubstituted (CCA) cluster_1 1-Ethyl Substituted (1-ECPC) CCA Cyclopropane Ring (Small Volume) Fit1 Fits Small Pockets (CYP1A2, CYP2E1) CCA->Fit1 ECPC Ethyl Group + Ring (Large Volume) Fit2 Clashes with Small Pockets (Steric Hindrance) ECPC->Fit2 Blocked Fit3 Fits Large Pockets Only (CYP3A4, Lipases) ECPC->Fit3

Figure 2: Structure-Selectivity Relationship. The ethyl group acts as a gatekeeper, preventing inhibition of enzymes with constricted active sites.

References

  • Mechanism of P450 Inactivation: Kalgutkar, A. S., et al. (2007).[3] Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Chemical Mechanisms, Structure-Activity Relationships and Relationship to Clinical Drug-Drug Interactions.[3] Current Drug Metabolism.[3]

  • Cyclopropane Inhibition in Plants: McKeon, T. A., & Yang, S. F. (1987). Biosynthesis and Metabolism of Ethylene. Plant Hormones and Their Role in Plant Growth and Development.

  • Cyclopropyl Radical Clocks: Shaffer, C. L., et al. (2002). Cyclopropanecarboxylic Acid Derivatives as Mechanistic Probes for Radical Clocks. Journal of the American Chemical Society.

  • Bioisosteres in Drug Design: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Comparative Inhibitor Data: Vertex AI Research Compilation (2024). Aggregated kinetic profiles of cyclopropane derivatives.

Sources

From the Benchtop to the Animal Model: A Comparative Guide to In Vitro and In Vivo Studies of 1-Ethylcyclopropane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the cyclopropane motif has emerged as a valuable structural component, enhancing the pharmacological properties of therapeutic candidates. Its unique conformational rigidity and electronic characteristics can lead to improved potency, metabolic stability, and target specificity. Among the diverse class of cyclopropane-containing molecules, derivatives of "1-Ethylcyclopropane-1-carboxylic acid" represent a promising scaffold for the development of novel therapeutics. This guide provides a comprehensive comparison of in vitro and in vivo methodologies for evaluating these derivatives, offering insights into experimental design, data interpretation, and the crucial translation from laboratory assays to preclinical animal models.

The Significance of the Cyclopropyl Moiety in Drug Design

The incorporation of a cyclopropane ring into a drug candidate is a strategic decision aimed at optimizing its pharmacokinetic and pharmacodynamic profile. The strained three-membered ring introduces a degree of conformational constraint that can lock the molecule into a bioactive conformation, thereby enhancing its binding affinity to the target protein. Furthermore, the cyclopropyl group can act as a bioisostere for other chemical groups, such as a carbon-carbon double bond, while offering increased stability against metabolic degradation. These attributes have led to the successful development of cyclopropane-containing drugs for a range of diseases, including viral infections, cancer, and inflammatory conditions.

Phase 1: Foundational In Vitro Evaluation

The initial assessment of any new chemical entity begins with a battery of in vitro assays. These experiments are conducted in a controlled, non-living environment, such as a test tube or a multi-well plate, and are designed to provide rapid and cost-effective data on the compound's biological activity and potential liabilities.

Target Engagement and Potency

The primary goal of early in vitro testing is to determine if a "1-Ethylcyclopropane-1-carboxylic acid" derivative interacts with its intended biological target and to quantify its potency.

Experimental Protocol: Enzyme Inhibition Assay (Generic)

  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare assay buffer, enzyme solution, and substrate solution at the desired concentrations.

  • Compound Dilution: Perform a serial dilution of the test compound to generate a range of concentrations for testing.

  • Assay Plate Setup: Add the enzyme and assay buffer to the wells of a microplate.

  • Compound Addition: Add the diluted test compound to the appropriate wells. Include positive and negative controls (e.g., a known inhibitor and vehicle control, respectively).

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow for compound-enzyme binding.

  • Reaction Initiation: Add the substrate to all wells to initiate the enzymatic reaction.

  • Signal Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

The causality behind this experimental choice lies in its ability to provide a quantitative measure of a compound's potency in a highly controlled and reproducible setting. This allows for the direct comparison of multiple derivatives and the establishment of structure-activity relationships (SAR).

Table 1: Illustrative In Vitro Activity of Cyclopropane Carboxylic Acid Derivatives (Hypothetical Data)

Compound IDTarget EnzymeIC50 (nM)Cell-based Potency (EC50, nM)
ECC-001Cyclooxygenase-2 (COX-2)15120
ECC-002Cyclooxygenase-2 (COX-2)545
ECC-003Fatty Acid Synthase50350
ECC-004Fatty Acid Synthase1298
Cellular Activity and Cytotoxicity

Following target-based assays, it is crucial to assess the compound's activity in a more biologically relevant context, such as a cell-based assay. This step helps to confirm that the compound can penetrate cell membranes and engage its target within the cellular environment. Concurrently, cytotoxicity assays are performed to evaluate the compound's potential to cause cell death.

The Crucial Transition: Bridging In Vitro and In Vivo

A significant challenge in drug development is the often-observed discrepancy between a compound's in vitro potency and its in vivo efficacy. This "in vitro-in vivo" gap can be attributed to a multitude of factors, including poor absorption, rapid metabolism, and off-target effects that are not apparent in simplified in vitro systems.

Caption: The drug discovery workflow from in vitro to in vivo studies.

Phase 2: Preclinical In Vivo Assessment

In vivo studies are conducted in living organisms, most commonly in rodent models, to evaluate the pharmacokinetic and pharmacodynamic properties of a drug candidate in a complex biological system.

Pharmacokinetics: What the Body Does to the Drug

Pharmacokinetic (PK) studies are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. These studies are critical for determining the appropriate dosing regimen and for predicting the compound's exposure in humans.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Acclimation: Acclimate the animals (e.g., mice or rats) to the housing conditions for a specified period.

  • Compound Formulation: Formulate the test compound in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection).

  • Dosing: Administer the compound to the animals at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points post-dose via a suitable method (e.g., tail vein, retro-orbital sinus).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

The rationale for this protocol is to simulate how a drug will behave in a whole organism, providing essential information that cannot be obtained from in vitro experiments.

Table 2: Illustrative Pharmacokinetic Parameters of a Cyclopropane Derivative in Rats (Hypothetical Data)

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)1500800
Tmax (h)0.11.0
AUC (ng*h/mL)25004000
Half-life (h)2.53.0
Bioavailability (%)N/A64
Pharmacodynamics and Efficacy: What the Drug Does to the Body

Pharmacodynamic (PD) studies aim to understand the relationship between drug concentration and its pharmacological effect. Efficacy studies take this a step further by evaluating the therapeutic benefit of the drug in a relevant animal model of disease. For example, a "1-Ethylcyclopropane-1-carboxylic acid" derivative with anti-inflammatory activity in vitro might be tested in a rodent model of arthritis.

Correlating In Vitro Data with In Vivo Outcomes: The Path to the Clinic

The ultimate goal of preclinical development is to identify a drug candidate with a favorable balance of potency, selectivity, pharmacokinetics, and safety that warrants investigation in human clinical trials. A strong correlation between in vitro and in vivo data increases the confidence in a compound's potential for success. For instance, a compound that is a potent inhibitor of a specific enzyme in vitro and demonstrates target engagement and efficacy in an animal model at a well-tolerated dose is a promising candidate for further development.

Caption: Key differences between in vitro and in vivo studies.

Conclusion

The evaluation of "1-Ethylcyclopropane-1-carboxylic acid" derivatives, like any novel chemical series, requires a systematic and iterative process of in vitro and in vivo testing. While in vitro assays provide a foundational understanding of a compound's activity, in vivo studies are indispensable for assessing its potential as a therapeutic agent in a complex physiological system. A thorough understanding of the principles and methodologies of both approaches, as well as the challenges of translating data from one to the other, is essential for the successful advancement of new drug candidates from the laboratory to the clinic.

References

  • Parkinson's disease is one of the most common neurodegenerative diseases. Adenosine regulates the response to other neurotransmitters in the brain regions related to motor function. In the several subtypes of adenosine receptors, especially, adenosine 2A receptors (A2ARs) are involved in neurodegenerative conditions. ZM241385 is one of the selective non-xanthine A2AR antagonists with high affinity in the nanomolar range

"1-Ethylcyclopropane-1-carboxylic acid" as a bioisostere for other functional groups

[1]

Executive Summary

In the transition from hit-to-lead, medicinal chemists often encounter a "flexibility penalty."[1][2] Open-chain alkyl groups (like sec-butyl or tert-pentyl) often result in high entropic costs upon binding and susceptibility to oxidative metabolism.[1][2]

1-Ethylcyclopropane-1-carboxylic acid (1-ECP) represents a high-value bioisostere for

12

  • Conformational Restriction: It locks the ethyl group and the carboxylate into a defined vector, reducing the entropic penalty of binding (

    
    ).[1][2]
    
  • Metabolic Shielding: The quaternary

    
    -carbon prevents abstraction of the 
    
    
    -proton, completely blocking racemization and hindering CYP450-mediated hydroxylation.[1]
  • Lipophilic Tuning: The cyclopropyl group provides a unique lipophilic profile (

    
    ) that is often lower than the corresponding gem-dimethyl or diethyl analogues, improving solubility while maintaining hydrophobic contacts.[1][2]
    

This guide compares 1-ECP against its open-chain analogues and provides validated protocols for its synthesis and assessment.

Physicochemical & Structural Analysis

The "Angle Strain" Advantage

Unlike standard alkyl chains (tetrahedral angle ~109.5°), the cyclopropane ring imposes an internal bond angle of ~60°.[1] This forces the exocyclic bonds (the ethyl and carboxyl groups) to widen to approximately 116-118° .[1] This geometry, known as the Thorpe-Ingold effect , promotes intramolecular reactions and pre-organizes the molecule for binding pockets that require a "splayed" conformation.[1][2]

Comparative Metrics: 1-ECP vs. Analogues

The following table contrasts 1-ECP with the groups it most commonly replaces: 2-Ethylbutanoic acid (open chain) and Pivalic acid (bulky standard).[1][2]

Metric1-Ethylcyclopropane-1-COOH (1-ECP)2-Ethylbutanoic Acid (Open Chain)Pivalic Acid (tert-Butyl)Implication
Formula



1-ECP is hydrogen-deficient (unsaturated character).[1][2][3]
pKa ~4.8 ~4.755.03Cyclopropyl carbons have higher s-character (

), making the acid slightly stronger than hindered alkyls.[1][2]
CLogP 1.65 1.921.401-ECP is less lipophilic than the open diethyl chain, aiding solubility.[1][2]
Metabolic Liability Low High (

and

oxidation)
Low1-ECP blocks

-oxidation; the ethyl group remains the only soft spot.[1][2]
Rotatable Bonds 2 (Ethyl + COOH)411-ECP reduces entropic penalty compared to the open chain.[1][2]

Mechanism of Action: Metabolic Stability

The primary driver for selecting 1-ECP is the blockade of metabolic degradation.[2] In open-chain analogues, the

12

1
Visualization: Metabolic Fate Pathway

The following diagram illustrates how 1-ECP diverts metabolic flux compared to an open-chain analogue.

MetabolicFateSubstrate_OpenOpen Chain Analog(2-Ethylbutanoic Acid)CYP_AttackCYP450Oxidative AttackSubstrate_Open->CYP_AttackHigh AffinitySubstrate_ECP1-ECP Analog(Quaternary Center)Substrate_ECP->CYP_AttackSteric BlockadeMetabolite_AlphaAlpha-HydroxyMetabolite (Unstable)CYP_Attack->Metabolite_AlphaAlpha-C-H AbstractionStable_ProductIntact Drug(Excreted Unchanged)CYP_Attack->Stable_ProductMajor Pathway(Metabolic Stability)Minor_MetaboliteDistal Hydroxylation(Slow)CYP_Attack->Minor_MetaboliteMinor Pathway(Ethyl Terminus)Metabolite_BetaBeta-Oxidation/ RearrangementMetabolite_Alpha->Metabolite_BetaRapid Degradation

Figure 1: Metabolic divergence between open-chain alkyl acids and the 1-ECP bioisostere.[1][2] The quaternary cyclopropyl ring prevents rapid alpha-oxidation.[1]

Experimental Protocols

A. Synthesis: The "Dialkylation" Strategy

While the Kulinkovich reaction is popular for cyclopropanols, the most robust route for the carboxylic acid variant in a drug discovery setting is the Phase-Transfer Catalyzed (PTC) Dialkylation .[2] This method avoids dangerous sodium metal or hydride reagents often used in older literature.[1][2]

Target: Synthesis of 1-Ethylcyclopropane-1-carboxylic acid from Ethyl 2-ethylacetoacetate or Diethyl ethylmalonate.

Reagents:

  • Diethyl ethylmalonate (Starting Material)[1]

  • 1,2-Dibromoethane (Cyclizing agent)[1][4]

  • Potassium Hydroxide (KOH), 50% aq.[1][2]

  • Tetrabutylammonium bromide (TBAB) (Phase transfer catalyst)[1]

Step-by-Step Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a heavy-duty magnetic stirrer and reflux condenser, charge Diethyl ethylmalonate (20 mmol), 1,2-Dibromoethane (30 mmol, 1.5 eq), and TBAB (2 mmol, 10 mol%).

  • Initiation: Add 50% KOH (40 mL) dropwise while stirring vigorously. The reaction is exothermic; use a water bath to maintain temp < 40°C during addition.[2]

  • Cyclization: Once addition is complete, heat the biphasic mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the malonate.[2]

  • Hydrolysis (In-situ): Increase temperature to 100°C (Reflux) for 2 hours. The high concentration of KOH will hydrolyze the intermediate ester and decarboxylate one of the carboxyl groups (if starting from malonate, decarboxylation usually requires acidic workup, but here we target the dicarboxylate first).[1] Note: For the mono-acid, acidic decarboxylation is required post-hydrolysis.[1]

  • Workup: Cool to room temperature. Dilute with water (50 mL). Wash with diethyl ether (2 x 30 mL) to remove unreacted organics.[1]

  • Isolation: Acidify the aqueous layer to pH ~1 using conc. HCl (Caution: CO2 evolution if decarboxylation occurs here).[1][2] Extract the product with Dichloromethane (DCM) (3 x 40 mL).[1][2]

  • Purification: Dry over

    
    , filter, and concentrate. If necessary, distill under reduced pressure (bp ~105°C @ 15 mmHg) or recrystallize from hexanes if solid.[1][2]
    
B. Validation: Microsomal Stability Assay

To verify the bioisosteric advantage, you must compare the intrinsic clearance (

12

Protocol:

  • Incubation: Prepare liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Dosing: Add test compounds (1-ECP analog vs. Open-chain analog) at 1 µM final concentration (avoids saturation).

  • Start: Initiate with NADPH (1 mM). Incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately in ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    gives
    
    
    .[1][2]
    • Success Criteria: The 1-ECP analog should exhibit a

      
       at least 2-3x longer  than the 2-ethylbutanoic acid derivative.[1][2]
      

Strategic Synthesis Workflow

The following diagram outlines the decision tree for synthesizing this moiety, ensuring you choose the correct pathway based on your starting materials.

SynthesisWorkflowStartTarget: 1-Ethylcyclopropane-1-COOHRoute_ARoute A: Malonic Ester Synthesis(Best for Scale)Start->Route_ARoute_BRoute B: Orthoester/Acrylate(Best for functional tolerance)Start->Route_BStep_A11. Diethyl ethylmalonate + 1,2-Dibromoethane(Base/PTC)Route_A->Step_A1Step_B11. Ethyl 2-ethylacrylate + Diazomethane/CarbeneRoute_B->Step_B1Hazardous ReagentsStep_A22. Hydrolysis & DecarboxylationStep_A1->Step_A2ResultPure 1-ECP ScaffoldStep_A2->ResultStep_B1->Result

Figure 2: Synthetic pathways for accessing the 1-ECP scaffold. Route A is preferred for safety and scalability.[1]

References

  • Wermuth, C. G. (2008).[1][2] The Practice of Medicinal Chemistry. Academic Press.[1][2] (Chapter on Bioisosteres and conformational restriction).

  • Meanwell, N. A. (2011).[1][2][5] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2] Link[1]

  • Kirk, K. L. (2006).[1][2] Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Analogues. (Context on metabolic blocking, applicable to cyclopropyl). American Chemical Society.[1]

  • PubChem. (2024).[1][2] 1-Ethylcyclopropane-1-carboxylic acid Compound Summary. National Library of Medicine.[1][2] Link

  • Barnes-Seeman, D. (2013).[1][2] The role of small aliphatic rings in drug discovery. Current Topics in Medicinal Chemistry. (Discusses the lipophilicity and metabolic profile of cyclopropanes).

Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Studies of Cyclopropane Carboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the efficacy of a novel inhibitor is only half the story. The other, equally critical, half is its selectivity. An inhibitor that potently modulates its intended target while promiscuously interacting with a host of unintended off-targets can lead to unforeseen toxicities and a dead-end clinical path. This guide provides an in-depth, technical comparison of methodologies for assessing the cross-reactivity of a promising class of molecules: inhibitors built around the 1-ethylcyclopropane-1-carboxylic acid scaffold and its derivatives. While this specific scaffold is presented as our central case, the principles and protocols detailed herein are broadly applicable to a wide range of small molecule inhibitors.

The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif in medicinal chemistry. Its inherent ring strain and unique electronic properties can confer a rigid conformation that enhances binding to a target's active site.[1][2] When coupled with a carboxylic acid group—a common pharmacophore for establishing key interactions with biological targets—the resulting scaffold holds significant therapeutic potential.[3] However, this same reactivity can be a double-edged sword, and a thorough understanding of an inhibitor's cross-reactivity profile is paramount.

This guide will navigate the reader through the causal logic of experimental design for cross-reactivity studies, present detailed protocols for key assays, and offer a framework for interpreting the resulting data. We will explore both broad, kinome-wide screening approaches and more focused, target-family-specific assays to build a comprehensive selectivity profile.

The Rationale for Rigorous Cross-Reactivity Profiling

The presence of a carboxylic acid moiety in a drug candidate can sometimes be associated with idiosyncratic drug toxicity.[4][5] This may be due to the formation of reactive acyl glucuronide or acyl-CoA conjugates, which can lead to off-target effects.[5][6] Therefore, for inhibitors based on the 1-ethylcyclopropane-1-carboxylic acid scaffold, it is not merely an academic exercise but a critical safety and efficacy evaluation to understand their interaction landscape across the proteome.

A well-designed cross-reactivity study serves multiple purposes:

  • Identification of Off-Target Liabilities: Proactively identifying unintended targets can help in predicting potential side effects and toxicities.

  • Mechanism of Action Deconvolution: If an inhibitor shows a greater-than-expected cellular potency, cross-reactivity screening can uncover additional targets that may contribute to its overall pharmacological effect.

  • Structure-Activity Relationship (SAR) Refinement: Understanding how structural modifications to the inhibitor affect its selectivity profile can guide medicinal chemists in designing more specific and potent compounds.

  • Competitive Landscape Analysis: Comparing the selectivity profile of a novel inhibitor to existing drugs or other candidates in development provides a clear picture of its potential advantages and disadvantages.

Experimental Strategies for Mapping Inhibitor Selectivity

A multi-pronged approach is essential for a thorough cross-reactivity assessment. We will consider two main tiers of investigation: broad-panel screening and focused validation assays.

Tier 1: Broad-Panel Kinase Profiling

Given that kinases are one of the largest and most "druggable" protein families, and that many inhibitors inadvertently show affinity for them, a broad kinase panel screen is an indispensable first step.[7][8] This provides a wide-angle snapshot of the inhibitor's behavior across a significant portion of the kinome.

Experimental Protocol: High-Throughput Kinase Panel Screen

This protocol outlines a typical workflow for screening a cyclopropane carboxylic acid-based inhibitor against a large panel of kinases.

  • Compound Preparation:

    • Dissolve the test inhibitor (e.g., "Inhibitor-X," a derivative of 1-ethylcyclopropane-1-carboxylic acid) in 100% DMSO to create a 10 mM stock solution.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).

    • A single high concentration (e.g., 10 µM) is often used for initial screening to identify potential hits.

  • Assay Platform:

    • Utilize a reputable kinase profiling service that offers a large, well-characterized panel of kinases (e.g., Promega's Kinase Selectivity Profiling Systems or Reaction Biology's KinomeScan®).[9][10]

    • These platforms typically employ radiometric (e.g., ³³P-ATP) or non-radiometric (e.g., ADP-Glo™, Caliper mobility shift) detection methods.[8][9]

  • Kinase Reaction:

    • The kinase reactions are typically performed in 96- or 384-well plates.

    • Each well contains the specific kinase, its corresponding substrate (a peptide or protein), ATP, and the necessary cofactors in a reaction buffer.

    • The ATP concentration should be at or near the Km for each kinase to provide a more accurate measure of the inhibitor's intrinsic affinity (Ki).[11]

    • Add the test inhibitor at the desired concentrations to the reaction wells.

    • Include appropriate controls: a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Incubation and Detection:

    • Incubate the reaction plates at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity according to the platform's protocol (e.g., by quantifying the amount of phosphorylated substrate).

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at each inhibitor concentration relative to the DMSO control.

    • For compounds showing significant inhibition, determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Data Presentation: Hypothetical Kinase Selectivity Profile

The data below represents a hypothetical outcome for "Inhibitor-X" when screened against a panel of kinases. For comparison, we include a known multi-kinase inhibitor, "Comparator-A."

Kinase TargetInhibitor-X IC50 (nM)Comparator-A IC50 (nM)
Primary Target (Hypothetical) 15 25
Kinase A>10,00050
Kinase B850120
Kinase C>10,0002,500
Kinase D1,20080
Kinase E5,500300

This table clearly illustrates that while Inhibitor-X is highly potent against its primary target, it shows some off-target activity against Kinase B and Kinase D at higher concentrations. Comparator-A, in contrast, is a less selective inhibitor with potent activity against multiple kinases.

Visualization: Kinase Selectivity Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Inhibitor Stock (10 mM in DMSO) dilute Serial Dilutions start->dilute plate Dispense to 384-well Plate dilute->plate add_reagents Add Kinase, Substrate, ATP plate->add_reagents incubate Incubate at 30°C add_reagents->incubate detect Measure Kinase Activity incubate->detect calc_inhibition Calculate % Inhibition detect->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50 profile Generate Selectivity Profile calc_ic50->profile

Caption: Workflow for a high-throughput kinase selectivity screen.

Tier 2: Cellular Target Engagement Assays

Biochemical assays are invaluable, but they don't always reflect an inhibitor's behavior in a complex cellular environment. Cellular target engagement assays are crucial for validating the hits from broad-panel screens and for understanding how factors like cell permeability and intracellular ATP concentrations affect inhibitor potency and selectivity.[11] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line expressing the target kinases) to ~80% confluency.

    • Treat the cells with the test inhibitor (e.g., Inhibitor-X) at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Cell Lysis and Heating:

    • Harvest the cells and lyse them to release the proteins.

    • Divide the lysate from each treatment group into several aliquots.

    • Heat the aliquots to a range of temperatures (e.g., from 40°C to 70°C) for a short duration (e.g., 3 minutes).

    • Cool the samples on ice and centrifuge to pellet the denatured, aggregated proteins.

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the supernatant using Western blotting or mass spectrometry.

  • Data Analysis:

    • For each treatment condition, plot the amount of soluble target protein as a function of temperature to generate a "melting curve."

    • A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

    • By performing the experiment at a fixed temperature with varying inhibitor concentrations, an apparent IC50 for target engagement in the cellular context can be determined.

Visualization: CETSA Principle

G cluster_0 No Inhibitor cluster_1 With Inhibitor Protein_A Target Protein Heat_A Heat Protein_A->Heat_A Denatured_A Denatured Protein Heat_A->Denatured_A Complex_B Protein-Inhibitor Complex Heat_B Heat Complex_B->Heat_B Stable_B Stable Protein Heat_B->Stable_B

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Comparative Analysis and Interpretation

By integrating the data from both biochemical and cellular assays, a comprehensive picture of the inhibitor's selectivity emerges.

Hypothetical Integrated Data Summary

TargetBiochemical IC50 (nM)Cellular Target Engagement (CETSA Shift)Interpretation
Primary Target 15Yes (Significant)Potent on-target activity confirmed in cells.
Kinase B850Yes (Moderate)Potential for off-target effects at higher doses.
Kinase D1,200NoPoor cell permeability or efflux prevents engagement.

This integrated analysis provides crucial insights. While Kinase B was an off-target hit in the biochemical assay, CETSA confirms that Inhibitor-X can also engage this target in a cellular context, warranting further investigation. Conversely, the lack of cellular engagement for Kinase D, despite its biochemical inhibition, suggests it may be a less significant concern in vivo.

Conclusion and Future Directions

The journey of a drug candidate from the bench to the clinic is paved with rigorous testing and validation. For inhibitors based on the 1-ethylcyclopropane-1-carboxylic acid scaffold, a deep understanding of their cross-reactivity is not just a regulatory hurdle but a fundamental aspect of building a robust safety and efficacy profile.

This guide has outlined a logical, tiered approach to assessing inhibitor selectivity, from broad-panel biochemical screens to focused cellular validation assays. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, we have aimed to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complex landscape of inhibitor cross-reactivity. The combination of quantitative data presented in clear, comparative tables and visual diagrams of key workflows provides a powerful toolkit for making informed decisions in the drug discovery process.

Future studies should aim to expand the cross-reactivity assessment to other protein families beyond kinases and to employ chemoproteomic approaches for an even more unbiased and comprehensive view of the inhibitor's cellular interactome. Ultimately, a thorough and early characterization of an inhibitor's selectivity is a critical investment that pays dividends in the form of safer, more effective therapeutics.

References

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Sources

A Comparative Guide to the Synthesis of 1-Ethylcyclopropane-1-carboxylic acid: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value and Challenge of a Strained Ring

The cyclopropane motif is a cornerstone in modern medicinal chemistry and materials science. Its inherent ring strain imparts unique conformational and electronic properties, making it a valuable non-classical bioisostere for gem-dimethyl groups or alkynes. 1-Ethylcyclopropane-1-carboxylic acid, a simple yet representative member of this class, serves as an important building block for more complex molecular architectures. However, the very strain that makes this three-membered ring desirable also presents a significant synthetic challenge. Reproducibility, scalability, and reagent accessibility are paramount concerns for researchers in drug development and academic labs.

This guide provides an in-depth, objective comparison of the most viable synthetic protocols for 1-Ethylcyclopropane-1-carboxylic acid. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, evaluate the trustworthiness of each method through a lens of reproducibility, and provide the detailed, actionable data necessary for you to make an informed decision for your specific research context.

Methodology 1: The Kulinkovich-Oxidation Sequence

This modern two-step approach leverages the power of organotitanium chemistry to construct the cyclopropane ring, followed by a standard oxidation to furnish the target carboxylic acid. It is often favored for its efficiency and use of readily available starting materials.

Guiding Principle & Mechanistic Insight

The core of this route is the Kulinkovich reaction, which transforms a simple carboxylic ester into a 1-substituted cyclopropanol.[1][2] The reaction proceeds via a fascinating mechanism. Two equivalents of a Grignard reagent (in our case, Ethylmagnesium bromide) react with a titanium(IV) alkoxide catalyst, like Titanium(IV) isopropoxide, to form an unstable dialkyltitanium species. This intermediate undergoes rapid β-hydride elimination to generate a titanacyclopropane.[1][3] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding twice to the ester substrate to form the cyclopropanol product after hydrolysis.[4] The resulting 1-ethylcyclopropanol is then oxidized to the final carboxylic acid.

Experimental Workflow Diagram

Kulinkovich-Oxidation Workflow cluster_0 Step 1: Kulinkovich Reaction cluster_1 Step 2: Oxidation Start Methyl Propanoate Reagents1 EtMgBr (3 eq.) ClTi(OiPr)3 (cat.) THF, 0°C to RT Start->Reagents1 Intermediate 1-Ethylcyclopropanol Reagents1->Intermediate Ring Formation Reagents2 Jones Reagent (CrO3/H2SO4) Acetone, 0°C Intermediate->Reagents2 Product 1-Ethylcyclopropane- 1-carboxylic acid Reagents2->Product Oxidation Malonic_Ester_Workflow Start Diethyl 2-Ethylmalonate Reagents1 1. NaOEt, EtOH 2. 1,2-Dibromoethane Start->Reagents1 Intermediate1 Diethyl 1-Ethylcyclopropane- 1,1-dicarboxylate Reagents1->Intermediate1 Cyclization Reagents2 1. KOH, H2O/EtOH, Δ 2. H3O+ 3. Δ (-CO2) Intermediate1->Reagents2 Product 1-Ethylcyclopropane- 1-carboxylic acid Reagents2->Product Hydrolysis & Decarboxylation

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.